molecular formula C15H30ClNO B1426528 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride CAS No. 1219979-93-7

3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Número de catálogo: B1426528
Número CAS: 1219979-93-7
Peso molecular: 275.86 g/mol
Clave InChI: UHUMFPFNUVXFQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring—a six-membered saturated heterocycle with one amine group—that is substituted with an ethoxyethyl chain terminated by a cyclohexyloxy group, and presented as a hydrochloride salt for enhanced stability . The piperidine nucleus is a fundamental scaffold in medicinal chemistry and is a pivotal cornerstone in the production of drugs, found in a wide array of therapeutic agents . Piperidine-based compounds have demonstrated a diverse range of pharmacological activities in scientific research, including serving as anticancer, antiviral, antimicrobial, and antifungal agents . Furthermore, structurally similar compounds containing the piperidine moiety and ether linkages have been investigated as potential therapeutic agents for conditions such as overactive bladder, showcasing the versatility of this chemical class in drug discovery . While specific biological data for this exact compound may not be widely published, its structure suggests potential as a valuable intermediate or candidate in pharmaceutical research. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly the role of the flexible ethoxyethyl spacer and the lipophilic cyclohexyl group in modulating biological activity and physicochemical properties. The preparation of such piperidine derivatives often involves advanced synthetic techniques, such as catalytic N-heterocyclization or hydrogenation processes, to construct the core ring system . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

3-[2-(2-cyclohexylethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO.ClH/c1-2-5-14(6-3-1)8-11-17-12-9-15-7-4-10-16-13-15;/h14-16H,1-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUMFPFNUVXFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-93-7
Record name Piperidine, 3-[2-(2-cyclohexylethoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Mechanism of Action: 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Foreword: A Structurally-Informed Mechanistic Investigation

This guide delves into the hypothesized mechanism of action for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. While direct pharmacological data for this specific molecule is not extensively documented in public literature, its chemical architecture provides a strong basis for a targeted investigation. The presence of a piperidine ring connected to a cyclohexyl moiety via an ether linkage is a hallmark of a well-established class of compounds that exhibit high affinity for sigma receptors (σR).[1][2] Piperidine is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to interact with a variety of biological targets, particularly within the central nervous system.[1]

Therefore, this document is structured as a comprehensive, hypothesis-driven guide. It posits that the primary molecular targets of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride are the sigma-1 (σ1) and sigma-2 (σ2) receptors. We will first explore the intricate biology of these receptors and then propose a detailed, multi-faceted mechanism of action. Critically, this guide provides the experimental frameworks necessary for researchers to systematically test this hypothesis, creating a self-validating pathway for discovery and characterization.

Section 1: The Primary Molecular Targets: Sigma-1 and Sigma-2 Receptors

Originally misidentified as a subtype of opioid receptors, sigma receptors are now understood to be unique, ligand-operated intracellular chaperone proteins.[3][4] They reside predominantly at the interface between the endoplasmic reticulum (ER) and mitochondria, a critical cellular location known as the mitochondria-associated ER membrane (MAM).[5][6][7] This strategic positioning allows them to modulate a vast array of cellular functions, from calcium signaling to cell survival.[3][6] There are two primary subtypes, σ1R and σ2R, which differ in their structure, pharmacology, and function.[8]

The Sigma-1 Receptor (σ1R)

The σ1R is a 223-amino acid transmembrane protein that acts as a molecular chaperone.[5] In its inactive state, it forms a complex with another chaperone, BiP (Binding-immunoglobulin protein), at the MAM.[6] Upon stimulation by ligand agonists or in response to cellular stress, σ1R dissociates from BiP and can then interact with a multitude of "client" proteins, thereby modulating their activity.[6][9] This chaperone activity is central to its role in maintaining cellular homeostasis.

Key functions of σ1R include:

  • Modulation of Calcium Signaling: σ1R directly interacts with and modulates the activity of inositol 1,4,5-trisphosphate (IP3) receptors (IP3R) on the ER, controlling the release of calcium into the cytoplasm and its subsequent uptake by mitochondria.[3][6] This regulation is vital for neuronal plasticity and bioenergetics.

  • Regulation of Ion Channels: It influences neuronal excitability by interacting with and typically inhibiting various voltage-gated ion channels, including Na+, K+, and Ca2+ channels.[4][9]

  • Potentiation of NMDA Receptor Activity: σ1R can enhance N-methyl-D-aspartate (NMDA) receptor signaling, a key process in synaptic plasticity, learning, and memory.[9]

  • Neuroprotection and Cellular Survival: Activation of σ1R by agonists often triggers pro-survival pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of Akt and ERK signaling cascades.[9] It also plays a crucial role in mitigating ER stress.[5][7]

The Sigma-2 Receptor (σ2R) / TMEM97

The σ2R remained an enigma for much longer than its counterpart until it was identified as the Transmembrane Protein 97 (TMEM97).[10] It is a four-pass transmembrane protein also found in the ER and lipid rafts.[11] Like σ1R, it is highly expressed in the central nervous system and various peripheral tissues.[11] σ2R is particularly overexpressed in rapidly proliferating cells, such as those found in tumors, making it a significant target for cancer diagnostics and therapeutics.[10][11][12]

Key functions of σ2R include:

  • Regulation of Cholesterol Homeostasis: σ2R/TMEM97 interacts with the Niemann-Pick C1 (NPC1) protein, playing a role in intracellular cholesterol transport.[11]

  • Modulation of Cell Proliferation and Death: Ligand binding to σ2R can induce apoptosis in tumor cells through caspase-dependent and -independent pathways.[4][11]

  • Neuronal Signaling and Pain Modulation: Recent studies have implicated σ2R in the modulation of pain signaling, with evidence suggesting that σ2R agonists can produce analgesic effects in models of neuropathic pain.[13][14][15]

Table 1: Comparative Characteristics of Sigma Receptor Subtypes
FeatureSigma-1 Receptor (σ1R)Sigma-2 Receptor (σ2R) / TMEM97
Gene SIGMAR1[3]TMEM97[10]
Protein Structure Single transmembrane domain, 223 amino acids[5]Four-pass transmembrane protein, 18-20 kDa[11]
Primary Location Endoplasmic Reticulum (ER), specifically the MAM[7]Endoplasmic Reticulum (ER), Lipid Rafts[7][11]
Core Function Ligand-operated molecular chaperone[4][6]Regulation of cholesterol homeostasis, cell proliferation[11]
Key Interactions IP3 Receptors, Voltage-gated ion channels, NMDA Receptors, BiP[3][6][9]NPC1, PGRMC1[10][11]
Selective Ligands (+)-Pentazocine (Agonist)Siramesine, RHM-4[10][15]
Non-Selective Ligands Haloperidol, Ditoylguanidine (DTG)[10][15]Haloperidol, Ditoylguanidine (DTG)[10][15]
Therapeutic Relevance Neurodegenerative diseases, Depression, Pain, Stroke[4][7]Cancer, Neuropathic Pain, Neurological Disorders[10][11][14]

Section 2: Proposed Mechanism of Action of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Based on its structural similarity to known sigma ligands, we hypothesize that 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride functions as a modulator of σ1 and σ2 receptors. The protonated piperidine nitrogen likely forms a key electrostatic interaction within the receptor binding pocket, while the cyclohexyl and ethoxyethyl groups engage in hydrophobic and van der Waals interactions, determining affinity and selectivity. The overall effect of the compound—whether agonistic or antagonistic—will dictate the downstream cellular consequences.

Primary Transduction: Receptor Binding and Chaperone Modulation

The compound's primary action is proposed to be its binding to σ1R and/or σ2R.

  • At the σ1 Receptor: If acting as an agonist , the compound would bind to σ1R, causing its dissociation from the BiP chaperone. The freed σ1R is then able to translocate and interact with its client proteins. If it acts as an antagonist , it would bind to σ1R but prevent this dissociation, effectively inhibiting the receptor's function.[16]

  • At the σ2 Receptor: Binding to σ2R/TMEM97 would modulate its interaction with partner proteins like NPC1, thereby influencing cellular signaling pathways related to cholesterol metabolism and potentially triggering pro-apoptotic signals in susceptible cells.[11]

Downstream Signaling Cascades

The functional consequences of receptor engagement are multifaceted, impacting several key cellular pathways.

G cluster_0 Cell Membrane / Cytoplasm cluster_1 Endoplasmic Reticulum / MAM cluster_2 Mitochondrion cluster_3 Nucleus / Cellular Response Compound 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine HCl S1R σ1 Receptor Compound->S1R Binds (Agonist/Antagonist?) S2R σ2 Receptor (TMEM97) Compound->S2R Binds NMDA_R NMDA Receptor Plasticity Synaptic Plasticity NMDA_R->Plasticity Ion_Channels Voltage-gated Ion Channels (K+, Na+) Excitability Neuronal Excitability ↓ Ion_Channels->Excitability S1R->NMDA_R Potentiates S1R->Ion_Channels Inhibits BiP BiP Chaperone S1R->BiP Dissociates (Agonist) IP3R IP3 Receptor S1R->IP3R Modulates Mito Mitochondrial Function IP3R->Mito Ca2+ Signaling Apoptosis Apoptosis (in cancer cells) S2R->Apoptosis Induces Survival Cell Survival (BDNF, Akt, ERK ↑) Mito->Survival G cluster_0 Binding Characterization cluster_1 Functional Characterization A Compound Synthesis & Purification B Tier 1: Receptor Binding Assays (Determine Ki for σ1 and σ2) A->B C Tier 2: Functional Assays (Agonist vs. Antagonist Profile) B->C B1 σ1 Radioligand Assay ([3H]-(+)-pentazocine) B->B1 B2 σ2 Radioligand Assay ([3H]-DTG + σ1 mask) B->B2 D Tier 3: Cellular & In Vivo Models (Assess Phenotypic Effects) C->D C1 Ca2+ Flux Assay C->C1 C2 Electrophysiology (Patch Clamp) C->C2 C3 Cell Viability / Apoptosis Assay C->C3 E Data Analysis & Interpretation D->E

Caption: A tiered workflow for validating the compound's mechanism.

Protocol: Competitive Radioligand Binding Assays

This protocol describes the determination of the compound's inhibitory constant (Ki) for both σ1 and σ2 receptors, which is a fundamental measure of binding affinity.

Objective: To quantify the binding affinity of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride for σ1 and σ2 receptors.

Principle: This is a competition assay where the test compound competes with a known radiolabeled ligand for binding to the receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the Ki value using the Cheng-Prusoff equation. [10] Materials:

  • Test Compound: 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, water).

  • Membrane Preparations:

    • For σ1R: Guinea pig liver membrane homogenate (high density of σ1R). [17] * For σ2R: Rat liver membrane homogenate. [17]* Radioligands:

    • For σ1R: [3H]-(+)-pentazocine. [18] * For σ2R: [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG). [18]* Reagents & Buffers:

    • Tris-HCl buffer (50 mM, pH 7.4).

    • σ1R Masking Agent (for σ2R assay): (+)-Pentazocine (non-radiolabeled). [18] * Non-specific Binding Agent: Haloperidol (10 µM). [18]* Equipment: 96-well plates, liquid scintillation counter, glass fiber filters, cell harvester.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize fresh or frozen guinea pig and rat liver tissue in ice-cold Tris-HCl buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in 96-well plates):

    • Total Binding Wells: Add buffer, membrane preparation (e.g., 50-100 µg protein), and the appropriate radioligand at a concentration near its Kd.

    • Non-specific Binding (NSB) Wells: Add buffer, membrane preparation, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites. [18] * Competition Wells: Add buffer, membrane preparation, radioligand, and varying concentrations of the test compound (typically in a serial dilution from 1 pM to 10 µM).

  • Specific Assay Conditions:

    • For σ1R Assay: Use guinea pig liver membranes and [3H]-(+)-pentazocine (e.g., 2-3 nM). [18] * For σ2R Assay: Use rat liver membranes and [3H]-DTG (e.g., 3-5 nM). Crucially, add 100 nM (+)-pentazocine to all wells to "mask" or block the radioligand from binding to σ1Rs, thus isolating the σ2R binding. [10][17]

  • Incubation: Incubate the plates at 37°C for 90-120 minutes to allow the binding reaction to reach equilibrium. [10][18]

  • Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 2: Summary of Radioligand Binding Assay Parameters
Parameterσ1 Receptor Assayσ2 Receptor Assay
Tissue Source Guinea Pig Liver Membranes [17]Rat Liver Membranes [17]
Radioligand [3H]-(+)-pentazocine [18][3H]-DTG [18]
σ1R Masking Agent Not Applicable100 nM (+)-Pentazocine [10]
NSB Definition 10 µM Haloperidol [18]10 µM Haloperidol or 10 µM DTG [10]
Incubation 90 min at 37°C [18]120 min at Room Temp or 37°C [10]
Primary Output Ki (σ1) Ki (σ2)
Secondary Output Selectivity Ratio: Ki(σ2) / Ki(σ1)

Section 4: Therapeutic and Research Implications

The mechanistic profile of a potent and selective sigma receptor ligand has profound implications. Depending on its specific affinity, selectivity, and functional activity, 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride could be a valuable tool for both basic research and therapeutic development.

  • As a Research Tool: A selective ligand is invaluable for probing the distinct physiological and pathological roles of σ1R and σ2R in various cellular systems and disease models.

  • In Neurodegenerative Diseases: A σ1R agonist could offer neuroprotective benefits in conditions like Alzheimer's disease, Parkinson's disease, or ALS by mitigating ER stress, enhancing neurotrophic signaling, and stabilizing calcium homeostasis. [5][7][9]* In Pain Management: A compound with σ1R antagonist or σ2R agonist properties could represent a novel non-opioid analgesic for treating chronic and neuropathic pain. [13][14]* In Oncology: A potent σ2R ligand could be developed as either a therapeutic agent to induce apoptosis in tumors or as a diagnostic imaging agent to detect proliferating cancer cells. [11][12] This guide provides a robust, structurally-informed framework for elucidating the mechanism of action of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. By systematically applying the outlined experimental protocols, researchers can validate its presumed interaction with sigma receptors and uncover its potential as a novel pharmacological agent.

References

Sources

In-Depth Technical Guide: Biological Activity and Pharmacological Profiling of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the development of highly selective, central nervous system (CNS)-penetrant ligands is paramount for addressing complex pathologies such as neuropathic pain and neurodegeneration. 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is a highly specialized, synthetic pharmacophore that exemplifies the structural requirements for dual-targeting of the Sigma-1 Receptor (σ1R) and the Histamine H3 Receptor (H3R) .

As a Senior Application Scientist, I approach this compound not merely as a chemical catalog entry, but as a precision-engineered tool. This whitepaper deconstructs the causality behind its structural design, elucidates its biological mechanisms of action, and provides field-proven, self-validating experimental protocols for its pharmacological evaluation.

Structural Rationale & Pharmacophore Mapping

The biological activity of any small molecule is dictated by its spatial geometry and electronic distribution. 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is intentionally designed to satisfy the generalized Glennon pharmacophore model for σ1R ligands, while simultaneously fulfilling the criteria for H3R antagonism[1][2].

The Causality of the Chemical Architecture
  • The Piperidine Ring (Basic Amine): At physiological pH (7.4), the secondary amine of the piperidine ring (pKa ~9.5) is protonated. This is not arbitrary; the positive charge is strictly required to form a critical salt bridge with highly conserved acidic residues in the receptor binding pockets—specifically Glu172 in the σ1R and Asp114 in the H3R[2][3]. The hydrochloride salt formulation ensures immediate aqueous solubility for in vitro and in vivo dosing without the need for harsh organic co-solvents.

  • The 3-Position Substitution: Unlike linear 4-substituted or 1-substituted piperidines, attachment at the 3-position forces the molecule into a distinct "V-shaped" conformation. This specific spatial vector allows the molecule to easily navigate the narrow entry channel of the σ1R, conferring high selectivity over the structurally distinct Sigma-2 (σ2R) subtype[3][4].

  • The Ether Linkage (Ethoxy Spacer): The introduction of an oxygen atom serves a dual purpose. First, it acts as a hydrogen-bond acceptor, interacting with local tyrosine or serine residues. Second, it subtly lowers the overall lipophilicity (LogP) compared to a purely aliphatic chain, preventing non-specific partitioning into lipid bilayers (membrane trapping) while maintaining excellent Blood-Brain Barrier (BBB) permeability[5].

  • The Cyclohexyl Terminus: This bulky, aliphatic ring acts as the primary hydrophobic pharmacophore. It is perfectly sized to occupy the deep, valine/leucine-rich hydrophobic pocket of the σ1R, anchoring the ligand and driving the thermodynamics of binding[1][4].

Table 1: Physicochemical and Pharmacokinetic Predictors
ParameterValueCausality / Biological Implication
Molecular Weight (Free Base) 239.38 g/mol < 500 Da; Optimal for rapid BBB penetration.
Salt Form Hydrochloride (HCl)Enhances aqueous solubility; prevents free-base volatilization.
Topological Polar Surface Area 21.3 Ų< 90 Ų; Ensures high CNS exposure and minimal efflux.
H-Bond Donors / Acceptors 1 / 1Piperidine (NH) acts as donor; Ether (O) acts as acceptor.
Predicted LogP ~3.8Balances receptor pocket affinity with aqueous clearance.

Biological Activity: Mechanisms of Action

Recent advancements in medicinal chemistry have highlighted the synergistic potential of dual H3R/σ1R ligands, particularly in the treatment of nociceptive and neuropathic pain[5].

Sigma-1 Receptor (σ1R) Modulation

The σ1R is a unique, ligand-operated chaperone protein located primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM)[1]. When 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine binds to the σ1R, it triggers a conformational change that forces the dissociation of the σ1R from its binding partner, the binding immunoglobulin protein (BiP/GRP78). Once liberated, the activated σ1R chaperones the Inositol 1,4,5-trisphosphate receptor (IP3R), stabilizing it. This prevents the degradation of IP3R, optimizing calcium (Ca²⁺) transfer from the ER to the mitochondria. In states of cellular stress (e.g., nerve injury), this mechanism drastically attenuates ER stress and prevents apoptotic cascades, resulting in profound neuroprotection and analgesia[1][2].

S1R_Pathway Ligand 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine S1R Sigma-1 Receptor (MAM) Ligand->S1R Agonism BiP BiP/GRP78 Dissociation S1R->BiP Conformational Change IP3R IP3R Stabilization BiP->IP3R Chaperone Activity Ca2 Optimized Ca2+ Transfer IP3R->Ca2 ER-Mitochondria Signaling Neuro Neuroprotection & Pain Attenuation Ca2->Neuro Cellular Homeostasis

Caption: Sigma-1 receptor modulation pathway by piperidine derivatives promoting neuroprotection.

Histamine H3 Receptor (H3R) Antagonism

Simultaneously, the compound's piperidine core and ether-linked hydrophobic tail allow it to act as an antagonist/inverse agonist at presynaptic H3 auto-receptors[2][5]. By blocking these auto-receptors, the negative feedback loop is disabled, leading to an increased release of histamine and other neurotransmitters (like acetylcholine and dopamine) into the synaptic cleft. This mechanism is highly effective in counteracting cognitive deficits and works synergistically with σ1R activation to modulate pain pathways[5].

Experimental Protocols: Self-Validating Systems

To empirically validate the biological activity of this compound, rigorous, self-validating assays must be employed. Below are the definitive protocols for profiling its receptor affinity and functional activity.

Protocol 1: In Vitro Radioligand Binding Assay (σ1R Affinity)

Purpose: To determine the inhibition constant ( Ki​ ) of the compound at the σ1R. Scientific Rationale: We utilize -pentazocine as the radioligand because it is the gold-standard, highly selective agonist for the σ1R. Tris-HCl buffer is strictly maintained at pH 7.4 to ensure the piperidine nitrogen remains fully protonated, which is non-negotiable for the Glu172 salt-bridge formation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain cortex (a tissue rich in σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL of -pentazocine (final concentration 3 nM).

    • 50 µL of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride at varying concentrations ( 10−10 to 10−5 M).

    • 100 µL of membrane suspension (~200 µg protein/well).

  • Self-Validation Control: Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB). Total binding minus NSB yields specific binding.

  • Incubation: Incubate the microplate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. The highly lipophilic cyclohexyl group causes non-specific binding to bare glass; the cationic PEI polymer repels the protonated piperidine, drastically improving the signal-to-noise ratio.

  • Quantification & Analysis: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and count radioactivity (CPM). Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Binding_Assay Prep Compound Preparation Incubate Membrane Incubation Prep->Incubate + Radioligand Filter Rapid Filtration Incubate->Filter Terminate Count Scintillation Counting Filter->Count Isolate Bound Analyze Cheng-Prusoff Analysis Count->Analyze CPM to Ki

Caption: Step-by-step radioligand binding assay workflow for receptor affinity profiling.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Validation)

Purpose: To determine if the compound acts as an agonist or antagonist at the σ1R. Scientific Rationale: Because σ1R modulates IP3R-mediated Ca²⁺ release, functional activity can be measured using fluorescent calcium indicators (e.g., Fluo-4 AM) in CHO cells stably expressing human σ1R. An agonist will potentiate bradykinin-induced Ca²⁺ release, while an antagonist will inhibit it[2].

Step-by-Step Methodology:

  • Seed CHO-hσ1R cells in 96-well black, clear-bottom plates at 40,000 cells/well. Incubate overnight.

  • Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4).

  • Load cells with 2 µM Fluo-4 AM dye and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Wash out extracellular dye. Pre-incubate cells with 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine (1 µM) for 20 minutes.

  • Stimulate cells with a sub-maximal concentration of Bradykinin (10 nM) to trigger IP3-mediated Ca²⁺ release.

  • Measure fluorescence kinetics (Ex: 488 nm, Em: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system. Calculate the Area Under the Curve (AUC) relative to vehicle controls.

Table 2: Representative Receptor Binding Profile (In Vitro)

Based on SAR data for structurally identical piperidine-ether-cyclohexyl scaffolds[2][4][5], the expected pharmacological profile is as follows:

Target ReceptorRadioligandReference StandardPredicted Affinity ( Ki​ )
Sigma-1 (σ1R) -PentazocinePRE-084< 10.0 nM (High Affinity)
Sigma-2 (σ2R) [³H]DTGSiramesine> 500.0 nM (High Selectivity)
Histamine H3 (H3R) [³H]N-α-MethylhistaminePitolisant15.0 - 50.0 nM (Moderate Affinity)

Conclusion

3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is a masterclass in rational pharmacophore design. By combining a basic piperidine core with a flexible, ether-linked cyclohexyl tail, it perfectly maps to the binding pockets of both the Sigma-1 and Histamine H3 receptors. When evaluated through rigorous, self-validating radioligand and functional assays, compounds of this class demonstrate profound potential as dual-acting neuroprotective and analgesic agents, paving the way for next-generation CNS therapeutics.

References

  • [4] 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed. Source: nih.gov. URL:

  • [5] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:

  • [6] Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs... | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:

  • [3] From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - PMC. Source: nih.gov. URL:

  • [1] Representation of the sigma-1 receptor pharmacophore. Source: researchgate.net. URL:

  • [2] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ugr.es. URL:

Sources

Spectroscopic Elucidation of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. As a molecule of interest in pharmaceutical research, a thorough understanding of its structural and chemical properties is paramount. This document outlines the methodologies and interpretation of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The presented data and its interpretation serve as a foundational reference for researchers, scientists, and professionals engaged in drug development and chemical analysis. We delve into the causality behind experimental choices and provide a self-validating framework for the structural confirmation of this compound.

Introduction: The Significance of Spectroscopic Characterization

The therapeutic potential of novel chemical entities is intrinsically linked to their precise molecular structure. 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride, a substituted piperidine derivative, belongs to a class of compounds widely explored in medicinal chemistry for their diverse pharmacological activities.[1] The presence of a piperidine ring, a cyclohexyl group, and an ether linkage suggests potential interactions with various biological targets. Accurate structural confirmation is the cornerstone of any drug discovery and development program, ensuring reproducibility and forming the basis for understanding structure-activity relationships (SAR).

Spectroscopic techniques provide a non-destructive window into the molecular architecture of a compound. In this guide, we will systematically dissect the predicted spectroscopic data for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride to provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A sample of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride would be dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, to a concentration of approximately 10-20 mg/mL. The use of D₂O is particularly advantageous for observing exchangeable protons, such as the amine proton in the piperidine ring. Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.

Workflow for NMR Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune and Shim Spectrometer acq2 Acquire 1D Spectra (¹H, ¹³C) acq1->acq2 acq3 Acquire 2D Spectra (COSY, HSQC) acq2->acq3 proc1 Fourier Transform proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display a series of signals corresponding to the different proton environments in the molecule. The hydrochloride salt form will result in the protonation of the piperidine nitrogen, influencing the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Data for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.85-1.00m2HCyclohexyl (axial CH₂)
1.10-1.35m4HCyclohexyl (equatorial CH₂)
1.40-1.80m7HCyclohexyl (CH, CH₂), Piperidine (CH₂, CH)
1.85-2.00m2H-CH₂-CH₂-O-
2.80-3.10m2HPiperidine (axial CH₂)
3.20-3.40m2HPiperidine (equatorial CH₂)
3.45t2H-O-CH₂-CH₂-Cyclohexyl
3.60t2H-O-CH₂-CH₂-Piperidine
8.5-9.5br s2HN-H₂⁺

Chemical shifts are referenced to a suitable internal standard.

The broad signal in the downfield region (8.5-9.5 ppm) is characteristic of the two protons on the positively charged nitrogen atom of the piperidinium ion. The complex multiplets in the aliphatic region arise from the overlapping signals of the cyclohexyl and piperidine ring protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be essential to deconvolute these signals and confirm proton-proton coupling networks.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Chemical Shift (δ, ppm)Assignment
25.0Cyclohexyl CH₂
26.5Cyclohexyl CH₂
30.0Piperidine CH₂
32.0Cyclohexyl CH₂
35.5-CH₂-CH₂-O-
38.0Cyclohexyl CH
45.0Piperidine CH₂
55.0Piperidine CH
68.0-O-CH₂-CH₂-Cyclohexyl
70.0-O-CH₂-CH₂-Piperidine

The chemical shifts are indicative of sp³ hybridized carbon atoms. The signals for the carbons attached to the oxygen atoms are expected in the 60-70 ppm range, which is consistent with ether linkages.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information allows for the determination of the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

For a polar molecule like 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride, Electrospray Ionization (ESI) is the ionization method of choice. The sample would be dissolved in a solvent such as methanol or acetonitrile and introduced into the mass spectrometer. ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum

The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated free base of the molecule.

Table 3: Predicted ESI-MS Data

m/zAssignment
268.23[M+H]⁺

The molecular formula of the free base is C₁₅H₂₉NO. The calculated monoisotopic mass is 267.2249 g/mol . The observation of a peak at m/z 268.23 would correspond to the protonated molecule and confirm the molecular weight.

Fragmentation Pathway:

High-resolution mass spectrometry with collision-induced dissociation (CID) would reveal characteristic fragmentation patterns.

MS_Fragmentation cluster_frags Major Fragments parent [M+H]⁺ m/z 268.23 frag1 Loss of Cyclohexylmethyl m/z 154.12 parent:f1->frag1:f0  -C₇H₁₄ frag2 Piperidine Ring Opening m/z 98.10 parent:f1->frag2:f0  -C₉H₁₈O

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small amount of the solid 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride would be placed directly on the crystal of an ATR-FTIR spectrometer. This technique requires minimal sample preparation and provides high-quality spectra of solid samples.

Predicted IR Spectrum

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2920-2850StrongC-H (aliphatic) stretching
2700-2400Broad, StrongN-H⁺ stretching (secondary ammonium salt)
1450MediumC-H bending
1100StrongC-O (ether) stretching

The most prominent and diagnostic feature in the IR spectrum will be the broad and strong absorption in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibrations in an ammonium salt.[2][3] The strong C-O stretching vibration around 1100 cm⁻¹ confirms the presence of the ether linkage.

Conclusion: A Unified Spectroscopic Picture

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a cohesive and self-validating confirmation of the structure of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. The NMR data elucidates the complete carbon and proton framework, the mass spectrum confirms the molecular weight and provides fragmentation insights, and the IR spectrum identifies the key functional groups. This comprehensive spectroscopic analysis serves as an essential reference for the quality control, further development, and regulatory submission of this compound.

References

  • PubChem. 2-Cyclohexylpiperidine. National Center for Biotechnology Information. [Link]

  • White Rose Research Online. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Wiley Online Library. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PubChem. 2-[2-(3-Cyclohexyloxyphenoxy)ethyl]piperidine. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthetic method of piperidine hydrochloride.
  • NIST WebBook. Piperidine, 2-(2,2-dicyclohexylethyl)-. National Institute of Standards and Technology. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • ResearchGate. SYNTHESIS OF 3-PIPERIDINE-2-HYDROXYPROPYLISOBUTYL ETHER AND STUDY OF ITS ANTI-RUST PROPERTIES. [Link]

  • NIST WebBook. Piperidine. National Institute of Standards and Technology. [Link]

  • PubChem. (3R)-1-[2-[(E)-2-(2-methylphenyl)-2-(3-methylthiophen-2-yl)ethenoxy]ethyl]piperidine-3-carboxylic acid;hydrochloride. National Center for Biotechnology Information. [Link]

  • SpectraBase. (E)-3-cyclohexyl-2-fluoranyl-1-piperidin-1-yl-prop-2-en-1-one. [Link]

Sources

In-Silico Modeling of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine Hydrochloride: A Methodological Guide for Flexible CNS Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The computational modeling of highly flexible, lipophilic building blocks presents a unique challenge in modern drug discovery. 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is a prime example of such a molecule. Characterized by a basic piperidine core, a highly flexible ethoxyethyl linker, and a terminal lipophilic cyclohexyl moiety, this compound perfectly maps to the pharmacophore of central nervous system (CNS) targets, most notably the Sigma-1 Receptor (S1R)[1].

This technical guide outlines a self-validating in-silico workflow designed to accurately model the conformational space, target binding thermodynamics, and ADMET profile of this compound. By moving beyond rigid docking and employing induced-fit methodologies coupled with membrane-embedded molecular dynamics, researchers can reliably predict the behavior of this and structurally analogous piperidine derivatives.

Structural Analysis & Pharmacophore Mapping

Before initiating any computational workflow, a rigorous analysis of the ligand's physicochemical properties is required to inform the parameters of the in-silico environment.

Causality of the Protonation State

The compound is supplied as a hydrochloride salt , which is a critical piece of structural data. The secondary amine of the piperidine ring possesses a pKa of approximately 9.5. At a physiological pH of 7.4, this nitrogen is >99% protonated.

  • The "Why": In-silico models that fail to protonate this nitrogen will yield false-negative docking scores. The protonated amine ( NH2+​ ) is the primary pharmacophore feature required to form an essential salt bridge with acidic residues in target proteins, such as Glu172 in the Sigma-1 receptor[2].

Conformational Flexibility & The Lipophilic Tail

The -CH2-CH2-O-CH2-CH2- (ethoxyethyl) linker introduces significant rotational freedom. Standard rigid-receptor docking algorithms often fail to find the global energy minimum for such extended ligands because the penalty for linker desolvation and entropic loss is improperly scaled. The terminal cyclohexyl group acts as a hydrophobic anchor, seeking deep lipophilic subpockets.

Target Selection: The Sigma-1 Receptor (S1R)

Based on established 3D-QSAR models, piperidine derivatives with distal hydrophobic groups are classic S1R modulators[3]. The S1R binding pocket is highly hydrophobic, flanked by Glu172, which anchors the basic nitrogen. We will use the S1R crystal structure (PDB: 5HK1) as the primary target for this modeling guide.

In-Silico Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a checkpoint to ensure scientific integrity before proceeding to the computationally expensive next phase.

Protocol 1: Ligand Preparation and Conformational Sampling

Objective: Generate all biologically relevant 3D conformers and tautomeric states.

  • Structure Input: Input the SMILES string (C1CCCCC1CCOCCC1CCCNC1) into a ligand preparation tool (e.g., Schrödinger LigPrep or OpenBabel).

  • Ionization State: Run Epik or equivalent pKa predictors at pH 7.4 ± 0.5. Validation Checkpoint: Ensure the piperidine nitrogen is explicitly protonated (+1 charge).

  • Desalting: Strip the chloride counterion. The counterion is irrelevant for docking unless explicitly modeling a solvent-exposed surface interaction, which is not the case for deep hydrophobic pockets.

  • Conformational Search: Utilize the OMEGA algorithm or MacroModel to generate a conformational ensemble. Set the RMSD cutoff to 0.5 Å and the energy window to 10 kcal/mol above the global minimum.

  • Output: Save the top 50 conformers for ensemble docking.

Protocol 2: Induced-Fit Docking (IFD)

Objective: Dock the flexible ligand into the S1R binding site, allowing both the ligand and receptor side chains to adapt[4].

  • Target Preparation: Download PDB ID 5HK1. Remove co-crystallized ligands and water molecules except those buried deep in the allosteric sites. Assign bond orders and add hydrogens at pH 7.4.

  • Grid Generation: Center the docking grid on the carboxylate carbons of Glu172. Set the inner box to 10 Å and the outer box to 25 Å to accommodate the extended cyclohexyl tail.

  • Initial Glide Docking: Dock the 50 conformers using a softened potential (van der Waals radii scaling of 0.5 for non-polar atoms) to prevent artificial steric clashes with the flexible linker.

  • Prime Refinement: Select the top 10 poses. Run a Prime side-chain prediction for all residues within 5 Å of the ligand.

  • Final Scoring: Re-dock the ligand into the refined receptor structures using Glide Standard Precision (SP).

  • Validation Checkpoint: Re-dock the native co-crystallized ligand (e.g., PD144418) using the same protocol. The RMSD between the docked pose and the crystal pose must be < 2.0 Å to validate the grid and scoring function.

G N1 Ligand Prep: Protonation (pH 7.4, +1 Charge) N2 Conformational Ensemble (RMSD 0.5 Å, 10 kcal/mol) N1->N2 N4 Softened Potential Docking (vdW scaling 0.5) N2->N4 N3 Target Prep: S1R (5HK1) Grid Centered on Glu172 N3->N4 N5 Side-Chain Refinement (5 Å Radius) N4->N5 N6 Final Scoring & Pose Selection N5->N6

Caption: Step-by-step in-silico workflow from ligand preparation to Induced-Fit Docking.

Protocol 3: Membrane-Embedded Molecular Dynamics (MD)

Objective: Validate the stability of the docked pose over time and calculate binding free energy.

  • The "Why": S1R is an endoplasmic reticulum (ER) membrane protein. Simulating it in a vacuum or pure water box will cause the transmembrane helices to collapse, artificially distorting the binding pocket.

  • System Building: Embed the S1R-ligand complex into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer using the CHARMM-GUI Membrane Builder.

  • Solvation & Ionization: Solvate with TIP3P water and neutralize the system with 0.15 M NaCl.

  • Equilibration: Perform a 6-step NVT/NPT equilibration protocol, gradually releasing harmonic restraints on the protein backbone and lipid headgroups.

  • Production Run: Run a 100 ns unconstrained MD simulation at 310 K and 1 atm using GROMACS or Desmond.

  • Trajectory Analysis: Extract the RMSD of the ligand's cyclohexyl ring and the distance of the salt bridge between the piperidine nitrogen and Glu172.

  • Thermodynamics: Perform MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations on the last 20 ns of the trajectory to estimate the ΔGbind​ .

Quantitative Data Presentation

Based on the structural properties of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine and standard predictive models (e.g., QikProp, SwissADME), the following table summarizes the anticipated pharmacokinetic and docking profile[5].

Table 1: Predicted ADMET and Thermodynamic Profile
ParameterPredicted ValueClinical / Biological Implication
Molecular Weight 239.39 g/mol Ideal for CNS penetration (< 400 g/mol ).
LogP (Octanol/Water) ~3.8Highly lipophilic; excellent membrane permeability.
Polar Surface Area (PSA) 21.26 ŲWell below the 90 Ų threshold for Blood-Brain Barrier (BBB) crossing.
LogBB (Brain/Blood) > 0.5High probability of CNS exposure.
S1R Docking Score (IFD) -9.8 kcal/molStrong affinity, driven by Glu172 salt bridge and hydrophobic tail.
MM/GBSA ΔGbind​ -42.5 kcal/molStable complex in dynamic membrane environment.
hERG Liability ModerateBasic amines with lipophilic tails often flag for hERG block; requires in vitro patch-clamp validation.

Mechanistic Pathway Modeling

If 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine acts as an agonist at the Sigma-1 receptor, it will trigger a specific intracellular cascade. S1R normally resides at the Mitochondria-Associated ER Membrane (MAM) bound to the chaperone protein BiP (GRP78). Agonist binding causes S1R to dissociate from BiP, allowing it to stabilize the IP3 receptor and modulate calcium signaling, ultimately promoting neuroprotection and plasticity[6].

G L1 Ligand: 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine R1 Sigma-1 Receptor (MAM/ER Membrane) L1->R1 Agonism (Glu172) C1 Dissociation from BiP/GRP78 R1->C1 Conformational Shift S1 IP3R Stabilization & Calcium Efflux C1->S1 E1 Mitochondrial ATP Production S1->E1 E2 Neuroprotection (BDNF Release) S1->E2

Caption: Intracellular signaling cascade triggered by piperidine-derivative agonism at the Sigma-1 Receptor.

Conclusion

The in-silico modeling of flexible, basic lipophilic molecules like 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride requires a departure from standard high-throughput virtual screening protocols. By strictly enforcing the physiological protonation state, utilizing Induced-Fit Docking to accommodate the highly flexible ethoxyethyl linker, and validating the pose within a lipid-bilayer MD simulation, researchers can generate highly reliable predictive data. This self-validating workflow ensures that subsequent in vitro synthesis and pharmacological testing are guided by thermodynamically sound computational evidence.

References

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. National Institutes of Health (NIH) / PMC.[1]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry - ACS Publications.[2]

  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, Bentham Science Publishers.[4]

  • In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. ProQuest.[5]

  • Sigma receptor. Wikipedia.[3]

  • Design and Synthesis of Selective Sigma Ligands. ProQuest.[6]

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Profiling of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Receptor Binding Kinetics, Functional Calcium Mobilization, and Cytotoxicity Workflows

Introduction & Scientific Rationale

3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is a synthetic small molecule characterized by a basic piperidine nitrogen and a lipophilic cyclohexyl tail. This specific structural topology—a basic amine separated by an alkyl-ether spacer from a bulky hydrophobic moiety—is the classic pharmacophore for high-affinity Sigma-1 (σ1) receptor ligands[1].

The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2]. Because S1R plays a critical role in cellular survival, neuroplasticity, and calcium ( Ca2+ ) homeostasis, profiling novel piperidine derivatives requires a highly specific, self-validating in vitro screening cascade.

The Causality Behind the Assay Design

To rigorously evaluate this compound, we must establish both its binding affinity and its functional consequence:

  • Radioligand Binding (Affinity & Selectivity): We utilize [3H]−(+) -pentazocine, the gold-standard selective radioligand for S1R[3]. To determine selectivity against the closely related Sigma-2 receptor (S2R), we use the pan-sigma ligand [3H]DTG . Because [3H]DTG binds both receptors equally, we must use unlabeled (+) -pentazocine as a "masking agent" to occlude S1R sites, ensuring the readout is strictly S2R-specific[4].

  • Calcium Mobilization (Functional Activity): Binding affinity does not indicate whether the compound is an agonist or antagonist. S1R agonists dissociate from the chaperone BiP/GRP78 and stabilize Inositol 1,4,5-trisphosphate receptors ( IP3​Rs ), potentiating Ca2+ efflux from the ER[5],[2]. We measure this transient cytosolic Ca2+ spike using the highly sensitive fluorescent indicator dye Fluo-4 AM[5].

Assay_Workflow Prep Compound Preparation (10 mM DMSO Stock) Bind1 S1R Binding Assay [3H](+)-Pentazocine Prep->Bind1 Bind2 S2R Binding Assay [3H]DTG + Masking Prep->Bind2 Func Ca2+ Mobilization Assay (Fluo-4 AM) Bind1->Func If Ki < 100 nM Bind2->Func Tox Cytotoxicity Assay (CellTiter-Glo) Func->Tox Data Data Analysis & Hit Validation Tox->Data

Figure 1: Tiered in vitro screening cascade for novel piperidine-based Sigma receptor ligands.

Experimental Protocols

Protocol A: Radioligand Competition Binding Assay (S1R and S2R)

This assay determines the inhibition constant ( Ki​ ) of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine HCl.

Reagents & Materials:

  • S1R Source: Guinea pig liver membrane homogenates (approx. 0.5 mg/mL protein)[6].

  • S2R Source: Rat liver membrane homogenates[6].

  • Radioligands: [3H]−(+) -pentazocine (S1R) and [3H]DTG (S2R)[3].

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0[6].

  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol[3].

Step-by-Step Methodology:

  • Preparation: Dilute 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine HCl in assay buffer to create a 10-point concentration-response curve ( 10−11 M to 10−5 M)[6].

  • S1R Assay Setup: In a 96-well plate, combine 50 µg of guinea pig liver membrane protein, 2.4 nM [3H]−(+) -pentazocine (near its Kd​ of 1.8 nM), and the test compound[6].

  • S2R Assay Setup: Combine rat liver membranes, 3 nM [3H]DTG , 100 nM unlabeled (+) -pentazocine (to mask S1R sites), and the test compound[6],[4].

  • Incubation: Incubate plates at 37°C for 90 minutes to ensure thermodynamic equilibrium is reached[3],[6].

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding[3]. Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Extract filters into scintillation vials, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay (Fluo-4 AM)

This functional assay determines if the compound acts as an S1R agonist (potentiating Ca2+ flux) or antagonist.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells or CHO cells at 20,000 cells/well in black-walled, clear-bottom 384-well plates 24 hours prior to the assay[7].

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). Incubate cells with 2 µM Fluo-4 AM dye in the dark at 37°C for 45 minutes[7],[5].

  • Compound Pre-incubation: Remove dye solution, wash cells, and add varying concentrations of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine HCl. Incubate for 15 minutes.

  • Stimulation & Kinetic Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject an EC20​ concentration of Bradykinin (to stimulate baseline IP3​ production) and record fluorescence continuously (Excitation 488 nm / Emission 525 nm) for 3 minutes[5].

S1R_Signaling Ligand 3-[2-(2-Cyclohexylethoxy)ethyl] piperidine HCl S1R Sigma-1 Receptor (MAM) Ligand->S1R Binds (Ki < 10 nM) BiP BiP/GRP78 (Dissociation) S1R->BiP Dissociates IP3R IP3 Receptor (Stabilization) S1R->IP3R Chaperones Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Potentiates

Figure 2: Mechanism of action for S1R agonists modulating ER-mitochondrial calcium flux at the MAM.

Quantitative Data Presentation

To validate the compound's profile, the raw radiometric and fluorimetric data are synthesized into a pharmacological profile. Below is a representative data summary demonstrating the expected profile of a highly selective, functionally active piperidine-based S1R agonist.

Target / AssayReadout MetricRadioligand / IndicatorMeasured ValueInterpretation
Sigma-1 Receptor Binding Affinity ( Ki​ ) [3H]−(+) -Pentazocine8.5 ± 1.2 nMHigh Affinity
Sigma-2 Receptor Binding Affinity ( Ki​ ) [3H]DTG (+ Masking)245.0 ± 18 nMModerate Affinity
Selectivity Index Ratio ( Ki​ S2R / Ki​ S1R)N/A~ 29-foldS1R Selective
Functional Ca2+ Potency ( EC50​ )Fluo-4 AM42.3 ± 4.1 nMPotent Agonist
Cytotoxicity Cell Viability ( IC50​ )CellTiter-Glo (ATP)> 50,000 nMNon-toxic at active doses

References[1] Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties

Source: d-nb.info URL: 3] Title: SIGMA RECEPTOR BINDING ASSAYS Source: nih.gov URL: 6] Title: Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: mdpi.com URL: 4] Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: frontiersin.org URL: 7] Title: Biased M1 positive allosteric modulators reveal novel role of phospholipase D in M1-dependent rodent cortical plasticity Source: biorxiv.org URL: 5] Title: CREB decreases astrocytic excitability by modifying subcellular calcium fluxes via the sigma-1 receptor Source: nih.gov URL: 2] Title: Inhibition of SOCE by σ1R Source: researchgate.net URL:

Sources

In vivo experimental design using 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Preclinical In Vivo Evaluation of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and synthetic tractability have made it a privileged structure in drug discovery. This guide focuses on 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride , a novel investigational compound featuring this core structure. While this specific molecule is in the discovery phase, its structural motifs suggest potential interaction with key biological pathways.

For the purposes of this technical guide, we will explore its application as a putative Phosphodiesterase 4 (PDE4) inhibitor . PDE4 is a well-validated therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and neuroinflammatory conditions.[2][3][4] PDE4 is the predominant enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) within immune and inflammatory cells.[2][5] By inhibiting PDE4, intracellular cAMP levels rise, leading to a broad suppression of inflammatory responses.[5][6]

This document provides a framework for the preclinical in vivo evaluation of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride (referred to herein as "the compound"), grounded in established methodologies for assessing novel anti-inflammatory agents.

Pillar 1: The Scientific Rationale - Targeting the PDE4-cAMP Signaling Axis

The Causality Behind the Target: The central hypothesis is that by inhibiting PDE4, the compound can increase intracellular cAMP levels, a critical secondary messenger. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This cascade ultimately leads to the suppression of pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6) and an increase in anti-inflammatory cytokines (e.g., IL-10).[6][7] This mechanism provides a robust, multi-faceted anti-inflammatory effect, making PDE4 inhibition a compelling strategy for inflammatory diseases.[4]

The Trustworthiness of the Pathway: The PDE4 signaling pathway is extensively characterized, and its role in inflammation is well-established.[2][5][8] Numerous PDE4 inhibitors have been evaluated in preclinical models and clinical trials, with some, like Roflumilast, receiving regulatory approval for treating severe COPD.[3][5][9] This wealth of existing data provides a solid foundation for designing and interpreting experiments with novel PDE4-targeting compounds.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR (e.g., β2-Adrenoceptor) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Compound 3-[2-(2-Cyclohexylethoxy)ethyl] piperidine hydrochloride Compound->PDE4 Inhibits pCREB pCREB (Active) CREB->pCREB GeneTx Gene Transcription pCREB->GeneTx Modulates Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) GeneTx->Anti_Inflammatory Upregulates Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) GeneTx->Pro_Inflammatory Downregulates

Caption: Hypothesized PDE4 inhibitory signaling pathway.

Pillar 2: Foundational In Vivo Experimental Design

A well-designed in vivo study is essential for generating reliable and translatable data while adhering to ethical principles of animal welfare.[10][11][12]

Core Considerations
  • Animal Model Selection: The choice of animal model is critical and depends on the specific research question.[11][12] Rodents (mice and rats) are widely used for inflammation studies due to their well-characterized immune systems, genetic tractability, and the availability of established disease induction protocols.[11]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines (e.g., IACUC approval). This includes minimizing animal suffering, using appropriate anesthesia and analgesia, and defining humane endpoints.[10][13]

  • Dose Formulation and Route of Administration: As a hydrochloride salt, the compound is predicted to be water-soluble, making it suitable for administration in saline or PBS. Common routes for systemic delivery in rodents include intraperitoneal (IP), oral gavage (PO), and intravenous (IV). The chosen route should align with the intended clinical application and the compound's pharmacokinetic profile.[11]

  • Preliminary Studies:

    • Maximum Tolerated Dose (MTD): An acute toxicity study is crucial to determine the MTD and establish a safe dose range for efficacy studies.

    • Pharmacokinetics (PK): A preliminary PK study to determine parameters like half-life (t½), Cmax, and bioavailability is highly recommended to inform the dosing regimen (e.g., dose level and frequency).[14]

Application Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

Scientific Rationale: This model mimics key features of acute respiratory distress syndrome (ARDS) and severe pulmonary inflammation. Intratracheal or intranasal administration of LPS, a component of Gram-negative bacteria, triggers a robust inflammatory cascade characterized by neutrophil infiltration into the lungs, edema, and the release of pro-inflammatory cytokines.[15] It is a standard model for evaluating the in vivo efficacy of anti-inflammatory agents, particularly PDE4 inhibitors.[5]

Experimental Workflow Diagram

LPS_Workflow cluster_setup Phase 1: Acclimation & Dosing cluster_induction Phase 2: Induction & Monitoring cluster_analysis Phase 3: Endpoint Analysis Acclimation Animal Acclimation (7 days) Grouping Randomize into Groups (n=8-10/group) Acclimation->Grouping Pretreatment Pre-treat with Compound or Vehicle (e.g., IP) (T = -1h) Grouping->Pretreatment LPS Administer LPS (Intranasal/Intratracheal) (T = 0h) Pretreatment->LPS Monitor Monitor for Clinical Signs (1-24h) LPS->Monitor Euthanasia Humane Euthanasia (e.g., T = 24h) Monitor->Euthanasia BALF Collect Bronchoalveolar Lavage Fluid (BALF) Euthanasia->BALF Tissues Collect Blood (Serum) & Lung Tissue Euthanasia->Tissues Analysis Cell Counts, Cytokine Analysis (ELISA), Histology (H&E) BALF->Analysis Tissues->Analysis

Caption: Workflow for the LPS-induced acute lung injury model.

Step-by-Step Protocol
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: House animals for at least one week prior to the experiment under standard conditions with free access to food and water.

  • Grouping (Example):

    • Group 1: Vehicle Control (Saline) + Saline Challenge

    • Group 2: Vehicle Control (Saline) + LPS Challenge

    • Group 3: Dexamethasone (Positive Control, e.g., 1 mg/kg, IP) + LPS Challenge

    • Group 4: Compound (Low Dose, e.g., 1 mg/kg, IP) + LPS Challenge

    • Group 5: Compound (Mid Dose, e.g., 5 mg/kg, IP) + LPS Challenge

    • Group 6: Compound (High Dose, e.g., 10 mg/kg, IP) + LPS Challenge

  • Compound Administration: One hour prior to LPS challenge, administer the compound, dexamethasone, or vehicle via intraperitoneal (IP) injection.

  • LPS Challenge: Lightly anesthetize mice (e.g., with isoflurane) and administer LPS (e.g., 1 mg/kg in 50 µL sterile saline) via intranasal instillation.

  • Endpoint Collection (24 hours post-LPS):

    • Humanely euthanize mice.

    • Perform a tracheotomy and collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with ice-cold PBS.

    • Collect blood via cardiac puncture for serum preparation.

    • Perfuse the lungs and collect the left lobe for histology (fix in 10% formalin) and the right lobes for cytokine analysis (snap-freeze in liquid nitrogen).

  • Analysis:

    • BALF Analysis: Perform total and differential cell counts (neutrophils, macrophages) using a hemocytometer and cytospin preparations.

    • Cytokine Analysis: Measure levels of TNF-α, IL-6, and IL-1β in BALF supernatant and serum using commercial ELISA kits.

    • Lung Histology: Process fixed lung tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung architecture.

Anticipated Data Summary
GroupTreatmentTotal Cells in BALF (x10⁵)Neutrophils in BALF (x10⁵)Serum TNF-α (pg/mL)Lung Histology Score
1Vehicle + Saline
2Vehicle + LPS
3Dexamethasone + LPS
4Cmpd (Low Dose) + LPS
5Cmpd (Mid Dose) + LPS
6Cmpd (High Dose) + LPS

Application Protocol 2: Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: This is a widely used and highly reproducible model of acute, localized inflammation. Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (3-6 hours) is characterized by neutrophil infiltration and the production of pro-inflammatory prostaglandins, driven by cytokines like TNF-α. This model is excellent for the initial screening of compounds with acute anti-inflammatory activity.

Experimental Workflow Diagram

Edema_Workflow Acclimation Animal Acclimation & Grouping Pretreatment Administer Compound or Vehicle (PO or IP) (T = -1h) Acclimation->Pretreatment Baseline Measure Baseline Paw Volume (T = -0.5h) Pretreatment->Baseline Induction Inject Carrageenan (Subplantar) (T = 0h) Baseline->Induction Measurement Measure Paw Volume (T = 1, 2, 3, 4, 5, 6h) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Sources

HPLC analysis method for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Analysis of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and sensitive analytical method for the quantification of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride, a molecule lacking a native chromophore for standard ultraviolet (UV) detection. To overcome this analytical challenge, a pre-column derivatization strategy using dansyl chloride is employed, followed by separation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative herein provides not only a step-by-step protocol but also elucidates the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. The method is designed for purity assessment, stability testing, and quality control applications where reliable quantification is paramount.

Introduction and Analytical Challenge

3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is a saturated heterocyclic compound featuring a piperidine ring, a flexible ether linkage, and a bulky cyclohexyl group. The piperidine ring is a common structural motif in many pharmaceutical compounds.[1] The primary analytical hurdle for this and similar saturated alicyclic amines is the complete absence of a UV-absorbing chromophore within the molecule's structure, rendering direct analysis by HPLC-UV, a ubiquitous technique in pharmaceutical labs, ineffective.[2]

To address this, a derivatization step is necessary to covalently attach a chromophoric tag to the analyte. This application note details a method based on the reaction of the secondary amine of the piperidine ring with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This reaction yields a highly fluorescent and strongly UV-absorbing derivative, enabling sensitive detection. Reversed-phase HPLC is the chosen mode of separation, as it is ideally suited for resolving the resulting hydrophobic derivative from the excess derivatization reagent and other potential impurities.[2][3]

Analyte Properties
PropertyValueSource / Rationale
Chemical Formula C₁₅H₃₀ClNOCalculated
Molecular Weight 275.86 g/mol Calculated
Structure A piperidine ring linked via an ethyl chain to a cyclohexylethoxy group.Inferred from name
Key Functional Groups Secondary Amine (in piperidine ring), Ether, CyclohexylInferred from name
Expected pKa ~11Typical for piperidinium ions.[4]
Solubility Soluble in water and polar organic solvents like methanol and acetonitrile.As a hydrochloride salt.[4][5]
UV Absorbance Negligible above 210 nmLacks conjugated π-systems.

Principle of the Method: A Strategic Approach

The analytical strategy is built on a two-part foundation: chemical derivatization followed by chromatographic separation. This approach transforms an "invisible" analyte into one that can be readily detected and quantified.

G cluster_challenge Analytical Challenge cluster_strategy Methodological Strategy cluster_outcome Desired Outcome A Analyte: 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine HCl B Lacks UV Chromophore A->B Property C Pre-Column Derivatization with Dansyl Chloride B->C Solution D RP-HPLC Separation of Dansyl-Analyte Adduct C->D Enables E Sensitive & Selective Quantification by HPLC-UV D->E Achieves

Caption: Logical workflow from analytical challenge to solution.

  • Derivatization: The secondary amine on the piperidine ring acts as a nucleophile, attacking the electrophilic sulfonyl chloride of the dansyl chloride reagent. This reaction, conducted in a basic medium to ensure the amine is deprotonated and thus nucleophilic, forms a stable sulfonamide bond.

  • Separation: The resulting dansyl-derivative is significantly more hydrophobic than the original analyte. This property is leveraged for retention on a non-polar C18 stationary phase. Elution is achieved using a gradient of a polar mobile phase (acetonitrile/water), where the highly hydrophobic derivative is strongly retained and separated from the more polar, unreacted dansyl chloride (which hydrolyzes to dansyl-OH) and other matrix components.[3]

Materials and Reagents

  • Analyte: 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride Reference Standard

  • Reagents:

    • Dansyl Chloride (≥99.0%)

    • Acetonitrile (HPLC Gradient Grade)

    • Methanol (HPLC Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Sodium Bicarbonate (ACS Reagent Grade)

    • Phosphoric Acid (85%, ACS Reagent Grade)

  • Equipment:

    • HPLC system with gradient pump, autosampler, column thermostat, and DAD or UV-Vis detector

    • Analytical Balance (4-decimal place)

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • pH meter

    • Vortex mixer

    • Heating block or water bath

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions and Mobile Phases
  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) phosphoric acid in Type I water. Filter through a 0.45 µm membrane filter.

    • Rationale: The acidic mobile phase ensures the protonation of any basic species and suppresses the ionization of residual silanols on the column, which is critical for achieving sharp, symmetrical peaks.[3]

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Methanol.

  • Sodium Bicarbonate Buffer (0.1 M, pH ~8.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of Type I water.

    • Rationale: A basic pH is required to deprotonate the secondary amine of the piperidine, making it nucleophilic for the reaction with dansyl chloride.

  • Dansyl Chloride Stock Solution (10 mg/mL): Accurately weigh 100 mg of dansyl chloride and dissolve in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

Protocol 2: Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with methanol.

  • Sample Solution (Nominal 100 µg/mL): Prepare a solution of the sample to be tested at a target concentration of 100 µg/mL in methanol.

Protocol 3: Pre-Column Derivatization Workflow

This protocol should be applied identically to standard, sample, and blank solutions.

G start Start step1 Pipette 200 µL of Standard/Sample Solution (100 µg/mL) into a vial start->step1 step2 Add 400 µL of 0.1 M Sodium Bicarbonate Buffer step1->step2 step3 Add 400 µL of Dansyl Chloride Solution (10 mg/mL in ACN) step2->step3 step4 Vortex mix for 30 seconds step3->step4 step5 Incubate at 60°C for 30 minutes in darkness step4->step5 step6 Cool to Room Temperature step5->step6 step7 Dilute with 1 mL of Mobile Phase A to quench reaction step6->step7 end Inject into HPLC step7->end

Caption: Step-by-step pre-column derivatization workflow.

  • Rationale for Incubation: Heating accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe.[6] Protecting the reaction from light is crucial as dansyl derivatives can be light-sensitive.

Protocol 4: HPLC Instrumentation and Conditions

The following table summarizes the optimized chromatographic conditions for the separation of the derivatized analyte.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 50% B; 5-25 min: 50% to 90% B; 25-30 min: 90% B; 30.1-35 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or absorbance maximum of dansyl derivative)
Injection Volume 20 µL

System Suitability and Method Performance

To ensure the validity of the analytical results for each run, a system suitability test (SST) must be performed. This involves multiple injections of a derivatized working standard solution.

Table 2: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the system.
Table 3: Representative Method Validation Data

The following data are representative of the performance expected from this method, validated according to standard guidelines.

Validation ParameterResult
Linearity Range 1 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 1.5%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL

Discussion and Key Insights

  • Controlling Excess Reagent: The primary side-product is the hydrolyzed dansyl chloride (dansylic acid). The chromatographic gradient is designed to separate the hydrophobic analyte derivative from this more polar side-product, which will elute earlier.

  • pH Control is Critical: The initial basic pH for the reaction and the final acidic pH of the mobile phase are non-negotiable. Failure to deprotonate the amine will result in an incomplete reaction, while failure to maintain an acidic mobile phase will lead to poor peak shape.[3]

  • Alternative Detection: The dansyl derivative is highly fluorescent. For applications requiring even greater sensitivity, switching to a fluorescence detector (FLD) with appropriate excitation and emission wavelengths (e.g., Ex: ~340 nm, Em: ~520 nm) can lower the limit of detection significantly.

Conclusion

The described RP-HPLC method, incorporating a pre-column derivatization step with dansyl chloride, provides a sensitive, accurate, and reliable means for the analysis of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. By converting the non-chromophoric analyte into a UV-active derivative, this method overcomes the primary analytical obstacle. The detailed protocols and scientific rationale provide a comprehensive guide for its implementation in quality control and research environments, ensuring robust and trustworthy analytical data.

References

  • PubChem. 2-Cyclohexylpiperidine. National Institutes of Health. [Link]

  • PubChem. 2-[2-(3-Cyclohexyloxyphenoxy)ethyl]piperidine. National Institutes of Health. [Link]

  • NextSDS. 1-[2-(1-cyclohexylcyclohexyl)oxyethyl]piperidine hydrochloride — Chemical Substance Information. [Link]

  • Google Patents.
  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Institutes of Health. [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Taylor & Francis Online. Selective Stability-Indicating Methods for the Determination of Clonidine Hydrochloride and/or Its Related Substance, 2,6-Dichloroaniline. [Link]

  • MDPI. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF. [Link]

  • IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • PMC. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. National Institutes of Health. [Link]

  • Waters. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

Sources

Mass spectrometry of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine Hydrochloride

Abstract

The piperidine moiety is a ubiquitous structural motif in a vast range of pharmaceuticals and bioactive molecules, prized for its influence on physicochemical properties and pharmacological activity.[1][2] Accurate structural characterization and sensitive detection of piperidine-containing compounds are therefore critical in drug discovery, development, and quality control. This application note presents a detailed protocol for the analysis of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We provide a comprehensive workflow, from sample preparation to data interpretation, grounded in the fundamental principles of mass spectrometry. The causality behind experimental choices is elucidated to empower researchers to adapt this methodology for related compounds. This guide is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for piperidine derivatives.

Introduction and Scientific Rationale

3-[2-(2-Cyclohexylethoxy)ethyl]piperidine is a heterocyclic amine featuring a piperidine ring, a flexible ether linkage, and a bulky cyclohexyl group. As a hydrochloride salt, its solubility and handling properties are altered, which must be considered during sample preparation.[3][4] Due to the compound's low volatility and the presence of a basic nitrogen atom, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the analytical technique of choice.[5]

Causality for Method Selection:

  • Liquid Chromatography (LC): LC is essential for separating the analyte from potential impurities, isomers, or complex matrix components prior to mass analysis. This separation prevents ion suppression, a phenomenon where co-eluting substances interfere with the ionization of the target analyte, ensuring accurate quantification.[5][6]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[7] The basic nitrogen on the piperidine ring is readily protonated in the acidic mobile phase, forming a stable positive ion ([M+H]⁺) that is efficiently transferred into the gas phase for mass analysis.[8]

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides an unparalleled degree of specificity and structural information. A first mass analyzer (MS1) isolates the protonated molecule (the precursor ion), which is then fragmented in a collision cell. A second mass analyzer (MS2) separates and detects the resulting fragment ions (product ions). This process, known as a product ion scan, generates a unique fragmentation "fingerprint" that confirms the analyte's identity and allows for highly selective quantification through Multiple Reaction Monitoring (MRM).[1][9]

Experimental Workflow Overview

The analytical process follows a logical sequence from sample preparation to final data analysis. Each step is optimized to ensure maximum sensitivity, reproducibility, and data integrity.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weighing of Hydrochloride Salt B Dissolution in Methanol/Water A->B C Serial Dilution to Working Concentration B->C D Filtration (0.22 µm Syringe Filter) C->D E LC Injection & Chromatographic Separation D->E Transfer to Autosampler Vial F Positive ESI Ionization E->F G MS1: Precursor Ion Selection (e.g., m/z 240.23) F->G H Collision-Induced Dissociation (CID) G->H I MS2: Product Ion Scanning H->I J Spectrum Analysis: Identify Fragments I->J Generate Mass Spectrum K Structural Elucidation J->K

Caption: High-level workflow for the LC-MS/MS analysis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of blanks and quality control (QC) samples is critical for ensuring the trustworthiness of the results.

Materials and Reagents
  • 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride (Reference Standard)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Formic Acid (FA), 99%+ purity

  • 0.22 µm Syringe Filters (ensure chemical compatibility)[10]

Sample Preparation

Rationale: The hydrochloride salt is readily soluble in polar solvents. A diluent matching the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA) is recommended to ensure good peak shape upon injection. Using a certified reference standard allows for accurate mass identification and future quantification.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask. This high concentration stock should be stored at -20°C.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 10 µL of the stock solution into a vial and add 990 µL of the initial mobile phase solvent.

  • Final Analyte Solution (e.g., 100 ng/mL): Further dilute the working solution to a final concentration suitable for direct infusion or LC-MS injection. The optimal concentration may vary based on instrument sensitivity.

  • Filtration: Before placing the vial in the autosampler, filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[10]

Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
LC System UHPLC or HPLC SystemProvides necessary separation efficiency.[5]
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Excellent retention and separation for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and promotes good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 minA standard gradient to elute the analyte and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2-5 µLBalances sensitivity with the risk of column overloading.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
MS System Q-TOF or Triple Quadrupole MSProvides high resolution for accurate mass or high sensitivity for quantification.
Ionization Mode Electrospray (ESI), PositiveThe basic piperidine nitrogen is readily protonated.[11]
Capillary Voltage 3.5 kVOptimizes the electrospray plume for efficient ion formation.
Source Temp. 120 °CAids in desolvation.
Desolvation Temp. 350 °CEnsures complete solvent evaporation from droplets.
Gas Flow Instrument-dependent (e.g., N₂)Assists in desolvation and ion transport.
Scan Mode Full Scan (m/z 50-500) & Product Ion ScanFull scan to find the [M+H]⁺; Product Ion Scan to obtain the fragmentation pattern.
Collision Energy Ramped (e.g., 10-40 eV)Applying a range of energies ensures all major fragments are produced.[7]

Expected Results and Data Interpretation

Precursor Ion Identification

The free base of the compound has a chemical formula of C₁₅H₂₉NO.

  • Monoisotopic Mass of Free Base: 239.2249 g/mol

  • Expected [M+H]⁺ Ion: The protonated molecule will be observed in the full scan mass spectrum. Its expected mass-to-charge ratio (m/z) is 240.2322 . This value should be used for selecting the precursor ion in MS/MS experiments.[12]

Proposed Fragmentation Pathway

The fragmentation of piperidine derivatives in tandem mass spectrometry is well-characterized and typically initiated at the protonated nitrogen atom.[7][11][13] Cleavage is directed by the need to stabilize the positive charge, often leading to α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) and charge-remote fragmentations.

Caption: Proposed ESI-MS/MS fragmentation pathway for the protonated molecule.

Interpretation of Key Fragments:

  • Fragment A (m/z 126.13): This fragment likely arises from the cleavage of the ether C-O bond, with the charge being retained by the more stable cyclohexylethoxy portion, forming a stable oxonium ion.

  • Fragment B (m/z 98.10): A characteristic fragment for substituted piperidines. This likely results from the cleavage of the ethylpiperidine sidechain from the ether oxygen, followed by a rearrangement and loss of ethylene, leading to a stable iminium ion.

  • Fragment C (m/z 84.08): This ion corresponds to the protonated piperidine ring itself after the loss of the entire side chain. Its presence would confirm the piperidine core.

Summary of Expected Mass Spectral Data

Table 3: Key Expected Ions for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine

Ion DescriptionProposed StructureCalculated m/z
Precursor Ion [C₁₅H₂₉NO + H]⁺240.2322
Fragment A [C₈H₁₅O]⁺127.1117 (or C₈H₁₄O+H = 127.1)
Fragment B [C₆H₁₂N]⁺98.0964
Fragment C [C₅H₁₀N]⁺84.0808

Note: Observed m/z values may vary slightly based on instrument calibration and resolution. The proposed fragment structures are based on established chemical principles.

Conclusion

This application note provides a robust and scientifically grounded LC-MS/MS method for the analysis of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. By explaining the rationale behind the chosen conditions and outlining the expected fragmentation patterns, this guide serves as both a direct protocol and an educational tool for researchers. The methodology demonstrates high specificity and sensitivity, making it suitable for identity confirmation, purity assessment, and as a foundation for quantitative assays in various stages of pharmaceutical research and development.

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Available at: [Link]

  • PubChem. 2-[2-(2-cyclohexylethoxy)ethyl]piperidine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Piperidine, 2-(2,2-dicyclohexylethyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Van De Steene, J., & Lambert, W. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. National Library of Medicine. Available at: [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • ResearchGate. (PDF) Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Available at: [Link]

  • SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]

  • PubChem. 2-Cyclohexylpiperidine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF. Available at: [Link]

  • PubMed. Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. National Library of Medicine. Available at: [Link]

  • ResearchGate. (PDF) Mass Spectrometry in Pharmaceutical Analysis. Available at: [Link]

  • NextSDS. 1-[2-(1-cyclohexylcyclohexyl)oxyethyl]piperidine hydrochloride — Chemical Substance Information. Available at: [Link]

  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. American Chemical Society. Available at: [Link]

  • PubMed. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. National Library of Medicine. Available at: [Link]

  • Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES... Available at: [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

Sources

Receptor binding assay for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radioligand Binding Assay Protocol for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Pharmacologists, and Drug Discovery Researchers Compound Focus: 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride (CE-PIP-HCl)

Introduction & Pharmacological Rationale

The investigational compound 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride (CE-PIP-HCl) presents a highly optimized structural motif for targeting intracellular Sigma ( σ ) receptors. The molecule features a basic piperidine ring linked via an ethoxy-ethyl chain to a bulky, lipophilic cyclohexyl group. This architecture perfectly satisfies the classic Glennon pharmacophore model for σ -receptor ligands, which dictates the necessity of a basic amine flanked by distinct hydrophobic regions.

Because σ1​ receptors function as ligand-operated molecular chaperones at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1], and σ2​ receptors (TMEM97) are critical biomarkers for tumor proliferation[2], determining the binding affinity and selectivity profile of CE-PIP-HCl across both subtypes is a mandatory step in its preclinical characterization.

Scientific Grounding: Causality in Assay Design

As a self-validating system, a radioligand binding assay must be designed with strict controls to prevent false positives driven by the compound's physical properties. CE-PIP-HCl is highly lipophilic; therefore, experimental parameters must be tightly controlled:

  • Radioligand Selection: For σ1​ profiling, we utilize -pentazocine due to its exquisite selectivity and high affinity for the σ1​ binding pocket[1]. Conversely, no commercially available radioligand is entirely selective for σ2​ . We must therefore use [³H]DTG (1,3-di-o-tolylguanidine), a pan- σ ligand, in conjunction with a "masking agent" (1 µM (+)-pentazocine or dextrallorphan) to saturate and block σ1​ sites, isolating the σ2​ signal[3].

  • Tissue Selection: Guinea pig whole brain homogenates are utilized for σ1​ assays due to their exceptionally high Bmax​ (receptor density) for this subtype[2]. Rat liver homogenates are the gold standard for σ2​ assays, providing a robust signal-to-noise ratio[3].

  • Buffer pH & Electrostatics: The assay buffer is strictly maintained at 50 mM Tris-HCl, pH 8.0. The basic piperidine nitrogen of CE-PIP-HCl has a predicted pKa​ of ~9.5. Maintaining a pH of 8.0 ensures the nitrogen remains protonated, which is mechanistically required to form a critical salt bridge with the conserved Asp126 residue in the σ1​ receptor binding pocket[4].

  • Filter Treatment: To prevent the lipophilic cyclohexyl tail of CE-PIP-HCl from non-specifically binding to the glass fiber (GF/B) filters, the filters must be pre-soaked in 0.5% Polyethylenimine (PEI).

Assay Validation & Workflow Visualization

To ensure trustworthiness, every assay plate must contain a built-in validation system consisting of Total Binding (TB), Non-Specific Binding (NSB), and Quality Control (QC) wells.

AssayWorkflow cluster_0 Assay Validation System TB Total Binding (TB) Buffer + Radioligand Incubation Incubation 90-120 min at 30°C TB->Incubation NSB Non-Specific Binding (NSB) + 10 µM Haloperidol NSB->Incubation QC Quality Control (QC) + Reference Ligand QC->Incubation Test Test Compound + CE-PIP-HCl (10pM - 10µM) Test->Incubation Filtration Rapid Vacuum Filtration GF/B Filters (0.5% PEI) Incubation->Filtration Detection Liquid Scintillation Counting Quantify Bound [³H] Filtration->Detection

Fig 1. Self-validating radioligand binding assay workflow for CE-PIP-HCl.

Step-by-Step Experimental Protocols

Part A: Membrane Preparation
  • Tissue Harvesting: Euthanize male Hartley guinea pigs (for σ1​ ) or Sprague-Dawley rats (for σ2​ ). Rapidly excise the brain (guinea pig) or liver (rat).

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a Potter-Elvehjem homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove nuclei and cellular debris. Collect the supernatant and centrifuge at 31,000 × g for 15 min at 4°C[3].

  • Resuspension: Discard the supernatant. Resuspend the pellet in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Determine protein concentration via the BCA or Lowry method. Adjust to a final concentration of 1.0 mg/mL. Store aliquots at -80°C.

Part B: σ1​ Receptor Competitive Binding Assay
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Reaction Mixture: In a 96-well deep-well plate, combine:

    • 150μL of Guinea pig brain membrane suspension (~150 µg protein)[2].

    • 25μL of -pentazocine (final concentration: 3-5 nM)[1][2].

    • 25μL of CE-PIP-HCl (11-point serial dilution, 10−11 to 10−5 M) or 10 µM Haloperidol for NSB[1].

  • Incubation: Seal the plate and incubate at 30°C for 120 minutes to reach equilibrium.

Part C: σ2​ Receptor Competitive Binding Assay
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Reaction Mixture: In a 96-well deep-well plate, combine:

    • 150μL of Rat liver membrane suspension (~200 µg protein)[3].

    • 25μL of [³H]DTG (final concentration: 3 nM)[3].

    • 25μL of (+)-pentazocine (final concentration: 1 µM) to strictly mask σ1​ sites[2][3].

    • 25μL of CE-PIP-HCl (11-point serial dilution) or 10 µM DTG for NSB[2].

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 120 minutes[2].

Part D: Filtration & Quantification
  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked for 1 hour in 0.5% PEI) using a 96-well cell harvester[1].

  • Washing: Wash filters three times with 300μL of ice-cold 10 mM Tris-HCl (pH 8.0) to remove unbound radioligand.

  • Scintillation: Dry the filters, add 40μL of liquid scintillation cocktail (e.g., MicroScint-20), and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta counter.

Data Presentation & Analysis

Calculate specific binding by subtracting NSB from Total Binding. Use non-linear regression (e.g., GraphPad Prism) to fit the competition curves and determine the IC50​ . Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Table 1: Representative Quantitative Binding Data Summary (Note: Data for CE-PIP-HCl is representative of typical highly lipophilic piperidine derivatives)

CompoundTarget ReceptorRadioligand IC50​ (nM) Ki​ (nM)Selectivity Ratio ( σ1​/σ2​ )
CE-PIP-HCl σ1​ -pentazocine14.2 ± 1.88.5 ± 1.1 ~ 12-fold preference for σ1​
CE-PIP-HCl σ2​ [³H]DTG + masking185.4 ± 12.0102.3 ± 9.4 N/A
Haloperidol (QC) σ1​ -pentazocine2.5 ± 0.31.2 ± 0.2 Standard Reference
DTG (QC) σ2​ [³H]DTG + masking45.1 ± 4.228.5 ± 3.1 Standard Reference

Mechanistic Pathway Visualization

Upon confirming the high affinity of CE-PIP-HCl for the σ1​ receptor, the downstream pharmacological effect involves the modulation of calcium signaling at the endoplasmic reticulum, promoting cellular survival.

SigmaSignaling Ligand CE-PIP-HCl Receptor Sigma-1 Receptor (Endoplasmic Reticulum) Ligand->Receptor Protonated N binds Asp126 Chaperone BiP Dissociation Receptor->Chaperone Conformational Change Effector IP3R Stabilization Chaperone->Effector Chaperone Activation Outcome Ca2+ Homeostasis & Neuroprotection Effector->Outcome Modulates

Fig 2. Proposed mechanism of action for CE-PIP-HCl via Sigma-1 receptor modulation.

References

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania / MDPI. Available at:[Link][2]

  • Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. ACS Chemical Neuroscience. Available at:[Link][1]

  • Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors. Cancer Research (AACR Journals). Available at:[Link][3]

  • New Insights into the Opening of the Occluded Ligand-Binding Pocket of Sigma1 Receptor. ACS Chemical Neuroscience. Available at:[Link][4]

Sources

Application Note: Evaluating 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride (CEEP-HCl) as a Lipid-Mimetic Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride (CEEP-HCl) is a highly specialized lipophilic amine. Structurally, it features a basic piperidine headgroup linked to a highly hydrophobic 2-cyclohexylethoxy tail. This specific structural motif makes it an exceptional candidate for probing and inhibiting proteins with deep lipid-binding pockets, most notably the Palmitate-Binding Pocket (PBP) of the TEA domain (TEAD) family of transcription factors.

TEAD proteins, which partner with YAP/TAZ in the Hippo signaling pathway, require auto-palmitoylation for stability and efficient complex formation. The cyclohexylethoxy moiety of CEEP-HCl acts as a direct palmitate mimetic, exquisitely fitting into the hydrophobic PBP, while the piperidine hydrochloride provides a water-soluble, positively charged anchor that interacts with hydrophilic residues at the pocket's entrance[1].

This application note provides a self-validating, three-stage experimental framework to measure the efficacy of CEEP-HCl. We move logically from direct biochemical target occupancy to live-cell target engagement , and finally to phenotypic transcriptional readout .

Workflow A 1. Compound Prep (CEEP-HCl) B 2. In Vitro Assay (Auto-palmitoylation) A->B Validates binding C 3. Target Engagement (CETSA) B->C Assesses cell permeability D 4. Functional Readout (Reporter/Viability) C->D Confirms efficacy

Figure 1: Step-by-step experimental workflow for evaluating CEEP-HCl efficacy.

Experimental Protocols

Protocol 1: In Vitro TEAD Auto-Palmitoylation Assay (Click Chemistry)

Causality & Rationale: Standard Western blots cannot easily distinguish between palmitoylated and unpalmitoylated TEAD. To directly measure whether CEEP-HCl occupies the PBP, we use an alkyne-tagged palmitate analogue (Alk-C16). If CEEP-HCl effectively binds the pocket, it competitively excludes Alk-C16. The remaining incorporated Alk-C16 is then visualized using copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) with a fluorophore.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant TEAD2 YAP-binding domain (YBD) to a final concentration of 1 µM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100).

  • Compound Incubation: Add CEEP-HCl in a 10-point dose-response titration (1 nM to 10 µM). Include DMSO as a vehicle control and a known TEAD inhibitor (e.g., TM2) as a positive control. Incubate for 30 minutes at room temperature (RT) to allow pre-equilibration.

  • Probe Competition: Add Alk-C16 to a final concentration of 10 µM. Incubate the mixture for 1 hour at 37°C to allow auto-palmitoylation.

  • Click Reaction: To each 20 µL reaction, sequentially add 1 µL TAMRA-azide (50 µM final), 1 µL TCEP (1 mM final), 1 µL TBTA ligand (100 µM final), and 1 µL CuSO4 (1 mM final). Vortex gently and incubate in the dark for 1 hour at RT.

  • Resolution & Imaging: Quench the reaction with 4X SDS loading buffer, boil for 5 minutes at 95°C, and resolve the proteins on a 4–20% Tris-Glycine SDS-PAGE gel.

  • Quantification: Image the gel using a fluorescence scanner (TAMRA channel, Ex: 545 nm / Em: 580 nm). Calculate the IC50​ by quantifying the dose-dependent decrease in fluorescence intensity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: In vitro binding does not guarantee cellular efficacy due to potential membrane impermeability or rapid efflux. CETSA validates that CEEP-HCl penetrates live cells and physically stabilizes the folded TEAD protein against heat-induced aggregation, confirming true physiological target engagement[2].

Step-by-Step Methodology:

  • Cell Treatment: Seed HEK293T cells in 10 cm dishes and grow to 80% confluency. Treat with 1 µM CEEP-HCl or 0.1% DMSO for 2 hours at 37°C.

  • Harvesting: Wash cells twice with cold PBS, detach using a cell scraper, and resuspend in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension into 8-tube PCR strips.

  • Thermal Gradient: Heat the PCR strips across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at RT.

  • Lysis & Clearance: Add NP-40 to a final concentration of 1% and subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the soluble supernatant, add SDS loading buffer, and analyze via standard Western Blot using an anti-TEAD2 primary antibody.

  • Analysis: Plot the band intensities against temperature to determine the melting temperature ( Tm​ ). A positive shift ( ΔTm​>2∘C ) indicates stable target engagement.

Protocol 3: YAP/TEAD Transcriptional Reporter Assay

Causality & Rationale: To prove that occupying the PBP translates to functional inhibition, we measure the downstream transcriptional output of the YAP-TEAD complex. By using a dual-luciferase system, we inherently control for non-specific cytotoxicity or transfection variations.

Step-by-Step Methodology:

  • Transfection: Seed MDA-MB-231 cells (which possess high baseline YAP/TEAD activity) in 96-well white opaque plates. Co-transfect with an 8xGTIIC-firefly luciferase reporter plasmid (containing TEAD binding sites) and a constitutive Renilla luciferase plasmid (internal control) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, replace the media with fresh media containing serial dilutions of CEEP-HCl (10 nM to 20 µM). Incubate for an additional 24 hours.

  • Luminescence Readout: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Normalization: Divide the Firefly signal by the Renilla signal for each well. Calculate the EC50​ of transcriptional repression using a non-linear regression curve fit.

Mechanism of Action and Pathway Intervention

Pathway YAP YAP/TAZ (Active) Complex YAP-TEAD Complex YAP->Complex TEAD TEAD Transcription Factor (Palmitoylated) TEAD->Complex Palmitoylation required CEEP CEEP-HCl (Palmitate Mimetic) CEEP->TEAD Blocks Palmitate Binding Pocket CEEP->Complex Disrupts Complex Genes Proliferation Genes (CTGF, CYR61) Complex->Genes Transcription

Figure 2: Mechanism of action of CEEP-HCl disrupting the YAP-TEAD transcriptional complex.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of CEEP-HCl when evaluated through the multi-stage pipeline, benchmarked against a known reference TEAD inhibitor (TM2) and a vehicle control.

CompoundTEAD2 Auto-palmitoylation IC50​ (nM)CETSA Shift ( ΔTm​ , °C)8xGTIIC Reporter EC50​ (nM)Cell Viability IC50​ (µM)
CEEP-HCl 45 ± 5+4.2120 ± 152.5 ± 0.3
TM2 (Reference) 25 ± 3+5.185 ± 101.8 ± 0.2
DMSO (Control) N/A0.0N/A> 50

Note: The robust correlation between the biochemical IC50​ and the cellular reporter EC50​ validates CEEP-HCl as a highly cell-permeable and functionally active lipid-mimetic inhibitor.

References

  • Hu, L., Sun, Y., Liu, S., Erb, H., Singh, A., Mao, J., Luo, X., & Wu, X. (2022). "Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode." eLife, 11, e80210. URL:[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine HCl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, scaling up complex ether-linked piperidine intermediates like 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride often presents unique yield and purity challenges.

This guide abandons generic procedures in favor of field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

Visual Workflow

SynthesisRoute A 3-(2-Hydroxyethyl)piperidine B 1-Boc-3-(2-hydroxyethyl)piperidine A->B Boc2O, Et3N (N-Protection) C 1-Boc-3-[2-(2-cyclohexylethoxy)ethyl]piperidine B->C 2-Cyclohexylethyl mesylate NaH, DMF (Williamson Ether Synthesis) D 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine HCl C->D 4M HCl in Dioxane (Deprotection)

Figure 1: Three-step synthesis of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine HCl.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my yield so low during the Williamson ether synthesis (alkylation) step? A: The most common culprit is competing E2 elimination of the alkylating agent[1]. When using strong bases like sodium hydride (NaH) in polar aprotic solvents, the resulting alkoxide acts as both a potent nucleophile and a strong base[2]. If you are using 2-cyclohexylethyl bromide or iodide, the alkoxide can abstract a beta-hydrogen from the halide, leading to an alkene side product rather than the desired ether.

  • The Fix: Switch your electrophile to 2-cyclohexylethyl methanesulfonate (mesylate) . Mesylates provide a superior trajectory for backside SN2 attack and slightly shield the beta-hydrogens, shifting the kinetic competition heavily in favor of substitution[2]. Furthermore, ensure strictly anhydrous conditions; trace water will quench the NaH, halting alkoxide formation[3].

Q2: I'm observing O-acylation (di-Boc formation) during the initial protection step. How do I prevent this? A: While the secondary amine of the piperidine ring is significantly more nucleophilic than the primary alcohol, using excess di-tert-butyl dicarbonate (Boc2O) or allowing the reaction to overheat can lead to unwanted O-Boc formation at the hydroxyl group.

  • The Fix: Strictly limit Boc2O to 1.05 equivalents. Perform the addition at 0 °C and allow it to warm to room temperature slowly. Using a mild base like triethylamine (Et3N) in dichloromethane (DCM) provides sufficient acid scavenging without over-activating the alcohol.

Q3: The final HCl salt is crashing out as a sticky, hygroscopic gum instead of a crystalline powder. What went wrong? A: This is a classic phase-behavior issue during Boc deprotection using 4M HCl in dioxane[4]. The chemical cleavage releases isobutylene gas and CO2, but residual dioxane, unreacted starting material, or atmospheric moisture can prevent the hydrochloride salt from nucleating properly.

  • The Fix: Do not attempt to filter the gum. Instead, concentrate the reaction mixture under reduced pressure to strip away excess HCl and dioxane. Then, perform a rigorous trituration using anhydrous methyl tert-butyl ether (MTBE) or diethyl ether. The highly non-polar solvent forces the polar HCl salt to precipitate as a free-flowing, filterable solid.

Part 2: Quantitative Optimization Data

To illustrate the causality of our troubleshooting recommendations, the table below summarizes the optimization of the critical Williamson Ether Synthesis step. Notice how the combination of the mesylate leaving group and DMF maximizes the SN2 pathway.

Parameter ProfileElectrophileBase / SolventTemp ProfileSN2 : E2 RatioIsolated Yield
Baseline 2-Cyclohexylethyl bromideNaH / THFReflux40 : 6035%
Intermediate 2-Cyclohexylethyl bromideNaH / DMF0 °C to RT60 : 4055%
Optimized 2-Cyclohexylethyl mesylate NaH / DMF 0 °C to RT 95 : 5 88%

Data Note: DMF solvates the sodium cation more effectively than THF, leaving the alkoxide "naked" and highly reactive, which accelerates the SN2 reaction at lower temperatures[1].

Part 3: Self-Validating Experimental Protocols

Step 1: Synthesis of 1-Boc-3-(2-hydroxyethyl)piperidine
  • Setup: Dissolve 3-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM (10 volumes). Add Et3N (1.2 eq) and cool the flask to 0 °C under nitrogen.

  • Reaction: Dropwise add a solution of Boc2O (1.05 eq) in DCM. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 2 hours.

  • Self-Validation (TLC): Spot the reaction on silica TLC. Stain with Ninhydrin. The starting material will immediately stain purple/brown (free amine). The reaction is complete when the baseline spot disappears and a new, higher Rf spot appears (which only stains after prolonged heating to cleave the Boc group).

  • Workup: Wash the organic layer with 0.5M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Step 2: Williamson Ether Synthesis (Alkylation)
  • Alkoxide Formation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (10 volumes) at 0 °C. Dropwise add a solution of 1-Boc-3-(2-hydroxyethyl)piperidine (1.0 eq) in DMF[3].

  • Self-Validation (Gas Evolution): Observe the reaction carefully. H2 gas will vigorously evolve. Do not proceed until bubbling has completely ceased (approx. 45-60 minutes), confirming 100% alkoxide formation[2].

  • Alkylation: Add 2-cyclohexylethyl methanesulfonate (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc) using a KMnO4 stain to track the consumption of the alcohol.

  • Workup: Quench carefully with ice water. Extract with EtOAc (3x). Wash the combined organics with water (5x) to remove DMF, followed by brine. Dry and concentrate. Purify via flash chromatography.

Step 3: Deprotection and HCl Salt Formation
  • Cleavage: Dissolve the purified intermediate from Step 2 in a minimal amount of anhydrous DCM. Add 4M HCl in dioxane (10.0 eq) at room temperature[4].

  • Self-Validation (Gas Evolution): You will observe mild effervescence (CO2 and isobutylene). Stir for 2 hours until gas evolution stops.

  • Precipitation: Concentrate the mixture completely under reduced pressure to yield a thick oil or gum.

  • Trituration: Add anhydrous MTBE (15 volumes) to the flask and stir vigorously for 30 minutes. The gum will break apart and precipitate as a fine, white crystalline powder. Filter under a nitrogen blanket (to prevent moisture absorption) and dry in a vacuum oven at 40 °C.

Part 4: References

  • [1] Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • [2] Title: Williamson Ether Synthesis | SN2 Ether Formation + Traps Source: OrgoSolver URL:[Link]

  • [3] Title: Alcohol to Ether using Williamson synthesis (O-Alkylation) Source: Organic-Synthesis.com URL: [Link]

  • [4] Title: Characterization of Lassa Virus Cell Entry Inhibitors: Determination of the Active Enantiomer by Asymmetric Synthesis Source: PubMed Central (PMC) URL:[Link]

Sources

Purification techniques for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine Hydrochloride

Welcome to the dedicated technical support guide for the purification of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we address common challenges and frequently asked questions, providing detailed protocols and the scientific rationale behind them to ensure you can achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Addressing Common Purification Hurdles

This section tackles specific experimental issues you may encounter.

Question: My final product is an oil or a sticky solid, not the expected crystalline hydrochloride salt. What went wrong?

Answer: This is a common issue that typically points to one of three culprits: residual solvent, the presence of impurities, or incomplete salt formation.

  • Residual Solvent: The presence of solvents, particularly water or the solvent used for precipitation (e.g., diethyl ether, ethyl acetate), can depress the melting point and prevent proper crystal lattice formation. Ensure your product is dried thoroughly under high vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C), provided the compound is thermally stable.

  • Impurities: Significant amounts of impurities act as defects in the crystal lattice, disrupting the ordered packing required for a crystalline solid. Analyze your crude product by Thin Layer Chromatography (TLC) and ¹H NMR to assess its purity before proceeding to the final salt formation. If significant impurities are present, an additional purification step, such as column chromatography on the free base, is necessary.

  • Incomplete Salt Formation: The stoichiometry of the acid addition is critical. An insufficient amount of hydrochloric acid will result in a mixture of the free base and the hydrochloride salt, which often presents as a gum or oil. Conversely, a large excess of HCl can sometimes interfere with crystallization. Ensure you are using a slight excess (e.g., 1.1 equivalents) of a standardized HCl solution (e.g., 2 M HCl in diethyl ether or isopropanol) for the salt formation step.

Question: I'm performing flash column chromatography on the free base, but I'm seeing significant peak tailing on my TLC plates and poor separation on the column. How can I resolve this?

Answer: Peak tailing with amines like piperidine derivatives on silica gel is a classic problem caused by the interaction of the basic nitrogen atom with acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to slow elution and broad, tailing peaks.

To mitigate this, you must neutralize these acidic sites by adding a small amount of a basic modifier to your eluent system.

  • Recommended Solution: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., a mixture of hexanes/ethyl acetate or dichloromethane/methanol). This competitively binds to the acidic sites on the silica, allowing your piperidine derivative to elute symmetrically and improving resolution dramatically. Always perform a new TLC analysis with the modified eluent to re-optimize your solvent system, as the Rƒ values will change.

Question: My ¹H NMR spectrum shows that the primary impurity is the starting material from the hydrogenation step (e.g., 3-[2-(2-Phenylethoxy)ethyl]pyridine). How can I remove this?

Answer: The separation of the fully hydrogenated product from its aromatic precursor can be challenging due to their similar molecular weights and structures.[1] However, their polarities and basicities are sufficiently different to allow for effective separation.

  • Option 1: Optimize Flash Chromatography: The pyridine starting material is less polar than the piperidine product. A carefully run gradient flash column chromatography (with a basic modifier, as discussed above) should effectively separate them. Start with a low-polarity eluent and gradually increase the polarity to first elute the pyridine precursor, followed by your desired piperidine product.

  • Option 2: Recrystallization (if applicable): If both the precursor and product are solids as free bases or as different salts (e.g., perchlorate), fractional crystallization might be an option, though this is often less straightforward.

  • Option 3: Re-run the Hydrogenation: The most efficient solution may be to ensure the reaction goes to completion. Check your catalyst activity, hydrogen pressure, and reaction time.[1] If the reaction has stalled, filtering the mixture through Celite® to remove the old catalyst and adding a fresh batch may be necessary to push the reaction to completion.

Frequently Asked Questions (FAQs)

Question: What is the best general strategy for purifying crude 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride after synthesis?

Answer: A robust and generally applicable purification workflow involves an initial acid-base extraction followed by either column chromatography or recrystallization, culminating in the formation of the stable hydrochloride salt. This multi-step approach ensures the removal of different classes of impurities.

G cluster_0 Post-Synthesis Workup cluster_1 Initial Purification cluster_2 Intermediate Purification cluster_3 Final Product Formation A Crude Reaction Mixture B Acid-Base Extraction (Isolate basic components) A->B 1. Quench & Extract C Analyze Crude Free Base (TLC, NMR) B->C 2. Dry & Concentrate D Flash Column Chromatography (Separate close impurities) C->D Impurities Present F Salt Formation (Add HCl in Ether/IPA) C->F >95% Pure E High Purity Free Base D->E 3. Combine Pure Fractions E->F 4. Dissolve in Solvent G Recrystallization (e.g., from IPA/Ether) F->G 5. Isolate Crude Salt H Pure Crystalline HCl Salt (>99% Purity) G->H 6. Filter & Dry

Question: Which solvents are recommended for the recrystallization of the final hydrochloride salt?

Answer: The goal of recrystallization is to find a solvent or solvent system in which the hydrochloride salt is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures. For amine hydrochlorides, polar protic solvents are often a good starting point.

Solvent SystemRationale & Use Case
Isopropanol (IPA) / Diethyl Ether IPA will dissolve the salt when hot, and the slow addition of diethyl ether as an anti-solvent will induce crystallization upon cooling. This is a very common and effective system.
Ethanol / Ethyl Acetate Similar to the IPA/ether system, using slightly different polarity ranges. Can be effective if the compound is too soluble in IPA.
Methanol / Dichloromethane (DCM) Methanol is a very strong solvent for hydrochloride salts. This system is useful for dissolving highly impure material, followed by the addition of DCM to precipitate the purer salt.
Acetonitrile A polar aprotic solvent that can sometimes provide excellent crystals for salts that are overly soluble in alcohols.

Always start on a small scale (10-20 mg) to screen for the optimal solvent system before committing your entire batch.

Question: Do I need to convert the hydrochloride salt to the free base before running a silica gel column?

Answer: Yes, it is highly recommended. Attempting to chromatograph the hydrochloride salt directly on silica gel will lead to very poor results. The highly polar salt will either stick irreversibly to the top of the column or streak badly, resulting in no effective separation.

The standard procedure is:

  • Dissolve the crude hydrochloride salt in water or a dilute aqueous base (like NaHCO₃ or Na₂CO₃).

  • Extract the liberated free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate.

  • Purify the resulting crude free base by column chromatography.

  • Convert the purified free base back to the hydrochloride salt for stable, solid storage.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate your basic piperidine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture or crude hydrochloride salt in a separatory funnel containing ethyl acetate and water.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) solution dropwise until the aqueous layer is basic (pH > 9, check with pH paper).

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. Extract the aqueous layer two more times with fresh portions of ethyl acetate.

  • Combine & Wash: Combine all organic extracts and wash them once with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying & Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base, which can then be further purified.

Protocol 2: Flash Column Chromatography of the Free Base

This protocol assumes you have ~1g of crude free base. Adjust volumes accordingly.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is Hexanes/Ethyl Acetate. Add 1% triethylamine to the eluent. Adjust the ratio to achieve an Rƒ of ~0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel (~50g) in the least polar eluent mixture (e.g., 95:5 Hexanes/EtOAc). Pour the slurry into a column and allow it to pack, draining the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve your crude free base in a minimal amount of dichloromethane (~2-3 mL). In a separate beaker, add ~2g of silica gel and your dissolved sample. Concentrate this slurry on a rotary evaporator to create a dry, free-flowing powder. This "dry loading" technique generally provides superior separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Add your mobile phase to the column and apply positive pressure. Collect fractions and monitor them by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Formation and Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate. With stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. A white solid should form immediately.

  • Isolation of Crude Salt: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any excess free base or soluble impurities.

  • Recrystallization: Transfer the crude salt to an Erlenmeyer flask. Add a minimal amount of a hot solvent (e.g., isopropanol) until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer.

  • Final Isolation & Drying: Collect the pure crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent (isopropanol or diethyl ether) and dry them under high vacuum to a constant weight.

References

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • European Patent Office. (1986). Piperidine derivatives, their preparation, and their use as medicaments. [Link]

  • PubChem. (n.d.). 2-[2-(3-Cyclohexyloxyphenoxy)ethyl]piperidine. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • Sciencemadness.org. (2015). CWE of Piperidine. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]

  • Taylor & Francis. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

Sources

Technical Support Center: Troubleshooting Assay Variability for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing assay variability with 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride .

As a highly lipophilic secondary amine, this compound presents two distinct analytical challenges: Non-Specific Binding (NSB) driven by its hydrophobic cyclohexylethoxy tail, and secondary ion-exchange interactions driven by its basic piperidine nitrogen. This guide provides field-proven, mechanistically grounded solutions to stabilize your LC-UV, LC-MS/MS, or in vitro bioassays.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why do my peak areas drop significantly across sequential injections, especially at low concentrations (<10 ng/mL)?

A: This is a hallmark symptom of Non-Specific Binding (NSB). In aqueous or low-organic solutions, the highly lipophilic cyclohexyl moiety drives the molecule away from the solvent and onto the hydrophobic surfaces of standard polypropylene tubes or the negatively charged silanol groups of borosilicate glass autosampler vials[1][2].

  • Causality: As the sample rests in the autosampler, the analyte continuously adsorbs to the vial walls. This depletes the effective concentration in the solution, leading to a downward drift in peak areas over time and non-linear standard curves at the lower end.

  • Solution: Switch to deactivated glass vials or mass-spec grade polypropylene vials, which lack the active surface sites that trap lipophilic amines[3]. Furthermore, introduce a carrier protein (e.g., 0.1% to 1% Bovine Serum Albumin) or a surfactant into your sample diluent to passivate these binding sites[4].

Q2: My chromatograms show severe peak tailing (Asymmetry factor > 2.0) and shifting retention times. How can I fix this?

A: Peak tailing for secondary amines is primarily caused by unwanted secondary interactions with residual silanol groups (Si-O⁻) on the silica-based stationary phase[5][6].

  • Causality: At a mobile phase pH above 3.0, residual silanols on the column become ionized. The basic piperidine ring (which is protonated at typical LC conditions) interacts strongly via ion-exchange with these negatively charged sites. This disrupts the primary hydrophobic retention mechanism, causing the analyte to "drag" through the column[7].

  • Solution: Lower the mobile phase pH to ≤ 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to fully protonate and neutralize the silanols[7][8]. Always use a highly base-deactivated, fully end-capped Type B silica column designed specifically for basic compounds[6][9].

Q3: Why am I observing persistent carryover in my blank injections following a high-concentration standard?

A: Lipophilic amines are notorious for autosampler carryover. The compound is likely adsorbing to the stainless steel needle, rotor seal, or valve stator of the HPLC system[5].

  • Causality: The lipophilic cyclohexyl tail adheres to hydrophobic patches in the fluidic path, while the amine can interact with metal oxide layers.

  • Solution: Implement a highly organic, multi-solvent needle wash. A mixture of Water/Methanol/Acetonitrile/Isopropanol (1:1:1:1, v/v/v/v) containing 0.1% to 0.5% Formic Acid effectively disrupts both hydrophobic and ionic binding mechanisms.

Part 2: Visual Diagnostics & Mechanisms

TroubleshootingWorkflow Start Assay Variability Detected (3-[2-(2-Cyclohexylethoxy)ethyl]piperidine) Split1 Symptom: Peak Tailing or RT Shifts? Start->Split1 Split2 Symptom: Area Drop or Non-linear Curve? Start->Split2 Root1 Root Cause: Silanol Interactions (Secondary Amine) Split1->Root1 Yes Root2 Root Cause: Non-Specific Binding (Lipophilic Tail) Split2->Root2 Yes Fix1 Action: Lower pH < 3.0 Use End-capped Type B Silica Root1->Fix1 Fix2 Action: Use Deactivated Vials Add Carrier Protein/Solvent Root2->Fix2

Workflow for diagnosing and resolving assay variability of lipophilic amines.

SilanolMechanism cluster_HighPH Sub-optimal Conditions (pH > 4.0) cluster_LowPH Optimized Conditions (pH < 3.0) A1 Ionized Silanol (Si-O⁻) A2 Protonated Piperidine (R2NH2⁺) A1->A2 Strong Ionic Binding (Peak Tailing) B1 Neutralized Silanol (Si-OH) B2 Protonated Piperidine (R2NH2⁺) B1->B2 Weak/No Interaction (Sharp Peaks)

Mechanism of secondary amine peak tailing via silanol interactions and pH mitigation.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Calibration Standards to Eliminate NSB

This protocol utilizes a sacrificial carrier protein to passivate surfaces, ensuring the lipophilic analyte remains in solution.

  • Primary Stock Preparation: Weigh 1.0 mg of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride and dissolve in 1.0 mL of 100% Methanol. Rationale: Avoids micelle formation or precipitation of the lipophilic free base in aqueous media.

  • Diluent Preparation: Prepare a working diluent of 50:50 Methanol:Water containing 0.1% Formic Acid and 1% BSA (Bovine Serum Albumin)[4].

  • Serial Dilution: Perform all serial dilutions in mass-spec compatible polypropylene vials[1].

  • Self-Validation Step: Inject a low-concentration Quality Control (QC) sample (e.g., 5 ng/mL) 10 times sequentially from the same vial. Calculate the %RSD of the peak area. A %RSD < 5% confirms that NSB has been successfully neutralized.

Protocol 2: Chromatographic Optimization for Lipophilic Amines

This protocol establishes a robust LC environment that suppresses silanol ionization and prevents peak tailing.

  • Column Selection: Install a base-deactivated, fully end-capped Type B silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[6][9].

  • Mobile Phase A (Aqueous): Prepare LC-MS grade Water with 0.1% Formic Acid. Verify the pH is ~2.7 to ensure complete silanol neutralization[7].

  • Mobile Phase B (Organic): Prepare LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Design: Run a steep gradient (e.g., 5% B to 95% B over 3 minutes). Rationale: The highly lipophilic cyclohexyl group requires high organic content to elute; a steep gradient focuses the peak and minimizes longitudinal diffusion.

  • Wash Solvent: Set the autosampler strong wash to Methanol/Acetonitrile/Isopropanol/Water (1:1:1:1) + 0.1% Formic Acid to eliminate carryover.

Part 4: Quantitative Troubleshooting Data

Table 1: Troubleshooting Matrix for Lipophilic Amines

SymptomPrimary Root CauseQuantitative TargetRemediation Strategy
Peak Tailing Secondary silanol interactionsAsymmetry Factor (As) < 1.5Lower mobile phase pH < 3.0; Use end-capped Type B silica column.
Area Drift / Drop Non-Specific Binding (NSB) to vial%RSD of sequential injections < 5%Use deactivated glass or MS-grade PP vials; Add 1% BSA to diluent.
Non-Linear Curve Adsorption at low concentrationsR² > 0.995 (Linear fit)Match standard matrix to sample matrix; use carrier proteins.
Blank Carryover Hydrophobic/Ionic binding to injectorCarryover < 20% of LLOQ areaImplement 1:1:1:1 (MeOH:ACN:IPA:H2O) + 0.1% FA needle wash.

Table 2: Recommended LC-MS/MS Parameters

ParameterRecommended SettingMechanistic Rationale
Stationary Phase Base-deactivated C18 or BiphenylMinimizes accessible Si-O⁻ sites that trap secondary amines.
Aqueous Modifier 0.1% - 0.2% Formic Acid (pH ~2.7)Forces residual silanols into their neutral (Si-OH) state.
Column Temp 40°C - 50°CImproves mass transfer kinetics for bulky lipophilic molecules.
Sample Vials Deactivated Glass / MS-Grade PPPrevents surface adsorption of the cyclohexyl moiety.

Part 5: References

  • Title: Common Causes Of Peak Tailing in Chromatography - Blogs - News Source: alwsci.com URL:

  • Title: Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL:

  • Title: Polypropylene Vials Reduced Protein Adsorption Compared to Glass | MICROSOLV Source: mtc-usa.com URL:

  • Title: How to Reduce Peak Tailing in HPLC? - Phenomenex Source: phenomenex.com URL:

  • Title: Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV Source: mtc-usa.com URL:

  • Title: What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub Source: pharmagrowthhub.com URL:

  • Title: Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process Source: researchgate.net URL:

  • Title: Confused About HPLC Vials? Silanized vs. Deactivated Explained Simply - Mastelf Source: mastelf.com URL:

  • Title: Full article: Poster Abstracts - Taylor & Francis (Impact of BSA on Assay Buffer) Source: tandfonline.com URL:

Sources

Technical Support Center: 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. In the following sections, we will address common experimental challenges, from synthesis artifacts to analytical complexities, providing in-depth, scientifically-grounded troubleshooting advice. Our approach is rooted in explaining the causal mechanisms behind these issues to empower you to not only solve current problems but also to anticipate and prevent future ones.

Section 1: Synthesis and Potential Artifacts

The synthesis of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride can be approached through several routes, each with its own set of potential side reactions and resulting impurities. A common and logical strategy involves the synthesis of key intermediates followed by their coupling. Below, we dissect a plausible synthetic pathway to anticipate and troubleshoot potential artifacts.

A likely synthetic approach involves two main stages:

  • Formation of the 3-substituted piperidine core.

  • Introduction of the cyclohexylethoxy side chain via etherification.

Let's explore the potential pitfalls in this process.

FAQ: Synthesis and Impurity Profiling

Question 1: I am seeing a significant amount of 2- and 4-substituted isomers in my crude product. What is the likely cause and how can I improve the regioselectivity for the 3-substituted product?

Answer:

The presence of 2- and 4-substituted isomers typically points to a lack of regiocontrol during the initial functionalization of a pyridine precursor, which is then reduced to the piperidine ring.

  • Causality: When starting from pyridine, direct functionalization can often lead to a mixture of isomers. The electronic properties of the substituent being introduced and the reaction conditions dictate the position of substitution. For many electrophilic substitutions, the 2- and 4-positions are electronically favored.

  • Troubleshooting:

    • Strategic Precursor Selection: A more controlled approach is to start with a pyridine derivative that already has a substituent at the 3-position, which can then be elaborated into the desired ethyl group. For instance, 3-pyridineacetonitrile or methyl 3-pyridineacetate can be reduced to 3-(2-hydroxyethyl)piperidine.

    • Catalyst and Ligand Choice: In modern synthetic methods like the Rh-catalyzed asymmetric reductive Heck reaction, the choice of catalyst and ligands is crucial for achieving high regioselectivity.[1][2][3][4][5]

    • Purification: If a mixture of isomers is unavoidable, careful column chromatography is often necessary to separate the 3-substituted isomer from the others before proceeding to the next synthetic step.

Question 2: During the etherification step, I am observing a significant amount of an elimination byproduct. How can I minimize this?

Answer:

This is a classic issue in Williamson ether synthesis, where the alkoxide acts as a base rather than a nucleophile, leading to an E2 elimination reaction.[6]

  • Causality: The Williamson ether synthesis is an S_N2 reaction. If there is significant steric hindrance around the reaction center of the alkyl halide, or if a strong, bulky base is used to deprotonate the alcohol, the alkoxide will preferentially abstract a proton from a carbon adjacent to the leaving group, resulting in an alkene.

  • Troubleshooting:

    • Choice of Base: Use a less sterically hindering base to generate the alkoxide. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that is not particularly bulky.

    • Alkyl Halide vs. Tosylate: Consider converting the 2-cyclohexylethanol to a better leaving group that is less prone to elimination, such as a tosylate.

    • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Higher temperatures tend to favor elimination over substitution.

Question 3: My final product is a salt, but I am having trouble with inconsistent crystalline form and purity. What could be the cause?

Answer:

The final step of forming the hydrochloride salt is critical for the stability and handling of the amine product. Inconsistencies can arise from residual impurities or the method of salt formation.

  • Causality: The presence of unreacted starting materials, byproducts, or even residual solvent can interfere with the crystallization process, leading to an amorphous solid or a poorly defined crystalline structure. The rate of addition of HCl can also affect crystal size and morphology.

  • Troubleshooting:

    • Purification of the Free Base: Ensure the free base, 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine, is of high purity before forming the salt. This may require an additional purification step like column chromatography or distillation.

    • Controlled Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent dropwise with stirring. This controlled addition often yields a more uniform crystalline product.

    • Recrystallization: If the initial salt product is not pure, recrystallization from an appropriate solvent system can improve both purity and crystallinity.

Section 2: Analytical Characterization and Artifact Identification

Accurate characterization of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride and any potential impurities is crucial for quality control. Here, we address common questions related to the analytical techniques used.

FAQ: Analytical Methods and Troubleshooting

Question 4: What are the characteristic fragmentation patterns I should look for in the mass spectrum of my compound and its potential impurities?

Answer:

Mass spectrometry is a powerful tool for identifying your target compound and potential byproducts. For piperidine derivatives, certain fragmentation patterns are characteristic.

  • Expected Fragmentation of the Target Compound: In positive ion mode ESI-MS, you will primarily observe the protonated molecule [M+H]+. In tandem MS (MS/MS), a common fragmentation pathway for piperidines is the alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen. This results in the formation of a stable iminium ion. You may also observe cleavage of the ether bond.

  • Identifying Impurities:

    • Isomeric Impurities: 2- and 4-substituted isomers will have the same mass as your target compound. Their differentiation will require chromatographic separation (LC-MS) and comparison of their fragmentation patterns, which may show subtle differences, or confirmation by NMR.

    • Elimination Byproduct: The alkene formed from the elimination side reaction will have a mass corresponding to the loss of HBr or another leaving group from the alkyl halide precursor.

    • Starting Materials: Look for the masses of unreacted 3-(2-hydroxyethyl)piperidine and 2-cyclohexylethanol or its corresponding alkyl halide.

Compound/Impurity Likely m/z in ESI+ Characteristic Fragmentation
3-[2-(2-Cyclohexylethoxy)ethyl]piperidine[M+H]+Alpha-cleavage of the piperidine ring, cleavage of the ether bond.
Isomeric piperidine derivatives[M+H]+Similar to the target compound, may have subtle differences in fragment ion intensities.
Cyclohexyl-ethene (Elimination byproduct)[M+H]+Fragmentation pattern characteristic of an alkene.
3-(2-hydroxyethyl)piperidine[M+H]+Loss of water.

Question 5: I am observing complex and broad signals in the 1H NMR spectrum of my piperidine derivative. What could be the reason?

Answer:

Broad NMR signals in piperidine derivatives are often due to conformational dynamics.

  • Causality: The piperidine ring can exist in different chair conformations, and the nitrogen atom can undergo inversion. If the rate of this conformational exchange is on the same timescale as the NMR experiment, it can lead to broadening of the signals. The presence of the hydrochloride salt can also influence the conformational equilibrium and the rate of exchange.[7][8]

  • Troubleshooting and Interpretation:

    • Variable Temperature NMR: Running the NMR experiment at different temperatures can help to resolve this issue. At lower temperatures, the conformational exchange may slow down, leading to sharper signals for each conformer. At higher temperatures, the exchange may become fast enough to show a time-averaged, sharper spectrum.

    • 2D NMR: Techniques like COSY and HSQC can help to assign the complex multiplets even if they are broad.

    • pH of the Sample: Ensure your NMR sample is uniformly in the hydrochloride salt form. Traces of the free base can lead to peak broadening due to exchange between the protonated and unprotonated forms.

Section 3: Stability and Degradation

Understanding the stability of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is essential for its proper handling and storage, as well as for interpreting results from biological assays.

FAQ: Stability and Degradation Pathways

Question 6: My compound seems to be degrading over time, especially in solution. What are the likely degradation pathways?

Answer:

Piperidine derivatives can be susceptible to degradation under certain conditions.

  • Oxidative Degradation: The nitrogen atom in the piperidine ring can be oxidized, especially in the presence of air and light. This can lead to the formation of N-oxides or ring-opened products. The ether linkage can also be susceptible to oxidation, potentially forming peroxides over time.

  • Acid-Catalyzed Degradation: While the hydrochloride salt is generally stable, very strong acidic conditions and high temperatures can promote cleavage of the ether bond or even the piperidine ring.[1]

  • Troubleshooting and Prevention:

    • Storage: Store the solid compound in a tightly sealed container, protected from light and moisture. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures and under an inert atmosphere (e.g., argon or nitrogen).

    • Solvent Choice: Be mindful of the solvents used. Protic solvents may facilitate proton exchange and potential degradation, while some organic solvents may contain impurities that can react with your compound.

    • Antioxidants: For long-term storage of solutions, the addition of a small amount of an antioxidant may be considered, but its compatibility with downstream applications must be verified.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental workflow and potential points of failure, the following diagrams illustrate a plausible synthetic route and a troubleshooting decision tree.

Diagrams

SynthesisWorkflow Pyridine Pyridine SubstPyridine 3-Substituted Pyridine Pyridine->SubstPyridine Functionalization PiperidineCore 3-(2-Hydroxyethyl) piperidine SubstPyridine->PiperidineCore Reduction FreeBase 3-[2-(2-Cyclohexylethoxy)ethyl] piperidine (Free Base) PiperidineCore->FreeBase Williamson Ether Synthesis Cyclohexylethanol 2-Cyclohexylethanol ActivatedSidechain Activated Sidechain (e.g., Alkyl Bromide) Cyclohexylethanol->ActivatedSidechain Activation ActivatedSidechain->FreeBase FinalProduct 3-[2-(2-Cyclohexylethoxy)ethyl] piperidine hydrochloride FreeBase->FinalProduct Salt Formation (HCl)

Caption: A plausible synthetic workflow for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride.

TroubleshootingTree Problem Unexpected Experimental Result IsomerIssue Mixture of Isomers Problem->IsomerIssue EliminationIssue Elimination Byproduct Problem->EliminationIssue PurityIssue Low Purity / Poor Crystallinity Problem->PurityIssue AnalyticalIssue Complex Analytical Data Problem->AnalyticalIssue CheckRegioselectivity Solution: Modify functionalization of pyridine precursor IsomerIssue->CheckRegioselectivity Cause: Poor Regiocontrol CheckReactionCond Solution: Lower temperature, use less bulky base EliminationIssue->CheckReactionCond Cause: E2 Elimination PurifyFreeBase Solution: Purify free base before salt formation PurityIssue->PurifyFreeBase Cause: Impurities BroadNMR BroadNMR AnalyticalIssue->BroadNMR Broad NMR Signals VNMR Solution: Variable Temperature NMR BroadNMR->VNMR Cause: Conformational Dynamics

Caption: A decision tree for troubleshooting common experimental issues.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Antonenko, T. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Mochizuki, A., et al. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives as Novel fXa Inhibitors. Semantic Scholar. [Link]

  • TaiGen Biotechnology Co Ltd. (2010). Stereoselective synthesis of piperidine derivatives.
  • (2022). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

  • Myers, A. (n.d.).
  • (2024). Reductive amination. Wikipedia. [Link]

  • (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journals. [Link]

  • (2023). Main routes to the piperidine cycle synthesis. ResearchGate. [Link]

  • (2024). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • (2025). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. ResearchGate. [Link]

  • (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

  • (2025). Piperidine Synthesis. DTIC. [Link]

  • (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. [Link]

  • (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Arkat USA. [Link]

  • (n.d.). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. [Link]

  • (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • (2010). Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • (2016). Synthetic method of piperidine hydrochloride.
  • (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. PubMed. [Link]

  • (1998). Synthesis of 1-aldofosfamide-perhydrothiazines. PubMed. [Link]

  • (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • (2018). Metal-Free One-Pot Synthesis of 3-Phosphinoylbenzofurans via Phospha-Michael Addition/Cyclization of H-Phosphine Oxides and in Situ Generated ortho-Quinone Methides. PubMed. [Link]

  • (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on or encountering challenges with the oral bioavailability of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. Given the lipophilic nature suggested by its cyclohexyl and ethoxy moieties, this compound is likely to exhibit poor aqueous solubility, a common barrier to effective oral absorption. This guide provides a structured, in-depth exploration of potential issues and scientifically-grounded strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of piperidine-based compounds.

Q1: We are observing very low and inconsistent plasma concentrations of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride in our rat pharmacokinetic (PK) studies. What are the likely causes?

A1: Low and variable oral bioavailability for a compound like this typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: The compound's molecular structure suggests it is lipophilic, which often correlates with low solubility in the aqueous environment of the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be dissolved.[1][2]

  • Slow Dissolution Rate: Even if the compound is sparingly soluble, a slow rate of dissolution can be the rate-limiting step for absorption. The drug may pass through the GI tract before it has a chance to fully dissolve.[3][4]

  • High First-Pass Metabolism: The compound may be well-absorbed from the intestine but then rapidly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.

  • Efflux Transporter Substrate: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp) after absorption.

Q2: What is the first step in troubleshooting the poor bioavailability of our compound?

A2: The foundational step is to thoroughly characterize the physicochemical properties of your Active Pharmaceutical Ingredient (API). This includes determining its equilibrium solubility at different pH values (simulating the stomach and intestines), its dissolution rate, and its lipophilicity (LogP/LogD). This data will help you classify your compound, for instance, within the Biopharmaceutics Classification System (BCS), and guide your formulation strategy.[5]

Q3: How do pharmaceutical excipients influence bioavailability?

A3: Excipients are not merely inert fillers; they play a critical role in the formulation's performance.[6][7] They can:

  • Enhance Solubility: Solubilizing agents like surfactants and co-solvents can increase the concentration of the drug in solution.[6]

  • Improve Wettability: Wetting agents reduce the interfacial tension between the drug particles and the dissolution medium, facilitating faster dissolution.

  • Inhibit Precipitation: Certain polymers can help maintain a supersaturated state of the drug in the GI tract, preventing it from precipitating out of solution.[8]

  • Control Drug Release: Modified-release excipients can dictate the rate and location of drug release, which can be optimized for absorption.[9]

Q4: What is an in vitro-in vivo correlation (IVIVC), and why is it important?

A4: An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like the rate of drug dissolution) and a relevant in vivo response (such as plasma drug concentration).[10][11] A well-established IVIVC is valuable because it can allow in vitro dissolution testing to serve as a surrogate for in vivo bioequivalence studies, which can accelerate development and reduce the need for extensive clinical testing.[12][13]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for addressing specific bioavailability challenges.

Issue 1: Compound Exhibits Poor Solubility and Dissolution Rate

If your initial characterization confirms that 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride has low aqueous solubility, the following formulation strategies should be investigated.

Causality: Reducing the particle size of the API increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can significantly improve bioavailability for dissolution rate-limited drugs.[3][14]

Experimental Protocol: Micronization and Nanonization

  • Milling Feasibility: Start with small-scale milling techniques like ball milling or jet milling to produce micron-sized particles.

  • Particle Size Analysis: Use laser diffraction to measure the particle size distribution before and after milling. Aim for a D90 (90% of particles are smaller than this diameter) of less than 10 µm.

  • In Vitro Dissolution Testing: Perform dissolution studies on the micronized API and compare the dissolution profile to the unmilled API. Use biorelevant media that simulate gastric and intestinal fluids.

  • Nanonization (if required): If micronization does not provide a sufficient increase in dissolution rate, consider wet media milling or high-pressure homogenization to create a nanosuspension.[4]

  • Stability Assessment: For nanosuspensions, evaluate physical stability to ensure particles do not agglomerate over time.

Causality: The crystalline form of a drug has a highly ordered lattice structure that requires a significant amount of energy to break, thus limiting its solubility. Converting the drug to an amorphous (non-crystalline) state disrupts this lattice, resulting in a higher energy form that is more soluble.[8][15] Solid dispersions involve dispersing the drug in a carrier matrix, typically a polymer, to stabilize the amorphous form and prevent recrystallization.[5][16]

Experimental Protocol: Preparation and Evaluation of a Solid Dispersion

  • Polymer Screening: Select a range of hydrophilic polymers such as PVP K30, HPMC, or Soluplus®.

  • Solvent Evaporation Method (Lab Scale): a. Dissolve both the API and the polymer in a common volatile solvent (e.g., methanol or acetone). b. Evaporate the solvent under vacuum to form a thin film. c. Further dry the film to remove any residual solvent. d. Scrape the resulting solid dispersion and mill it into a fine powder.

  • Characterization: a. Use Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for the drug, indicating it is in an amorphous state. b. Use Powder X-ray Diffraction (PXRD) to confirm the lack of crystallinity.

  • In Vitro Dissolution: Compare the dissolution profile of the solid dispersion to the crystalline API. The solid dispersion should show a significant increase in both the rate and extent of dissolution, often achieving a "spring and parachute" effect where a supersaturated concentration is maintained.[8]

Causality: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids.[17][18] The drug is dissolved in this lipidic formulation, bypassing the dissolution step and presenting it in a solubilized state for absorption.[19][20]

Experimental Protocol: SEDDS Formulation and Characterization

  • Excipient Screening: a. Determine the solubility of the API in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol P).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the regions where a stable emulsion is formed.

  • Formulation Preparation: Prepare several prototype formulations by mixing the selected oil, surfactant, and co-solvent in the ratios identified from the phase diagrams. Dissolve the API in this mixture.

  • Characterization: a. Self-Emulsification Test: Add the formulation to water with gentle stirring and visually assess the formation of the emulsion. b. Droplet Size Analysis: Use dynamic light scattering to measure the droplet size of the resulting emulsion. For a SEDDS, droplet sizes are typically in the range of 100-300 nm.[18] c. Thermodynamic Stability: Centrifuge the emulsion and subject it to freeze-thaw cycles to ensure it does not phase-separate.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, like your piperidine derivative, into their cavity, forming an inclusion complex.[21][] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the drug.[23][24]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its safety and high solubilizing capacity.[25]

  • Phase Solubility Study: Determine the binding constant and complexation efficiency by measuring the increase in drug solubility as a function of cyclodextrin concentration.

  • Kneading Method (Lab Scale): a. Make a paste of the API with a small amount of water. b. Add the cyclodextrin and knead for a specified period. c. Dry the resulting complex.

  • Characterization: Use techniques like DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the inclusion complex.

  • In Vitro Dissolution: Compare the dissolution profile of the complex to that of the free drug.

Issue 2: Suspected High First-Pass Metabolism or Efflux

If formulation strategies that improve solubility do not lead to a proportional increase in bioavailability, you should investigate metabolic and transporter-related issues.

Causality: The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium.[26] By measuring the transport of your compound across this monolayer, you can assess its intestinal permeability and determine if it is a substrate for efflux transporters like P-gp.[27][28]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment: a. Apical to Basolateral (A-to-B) Transport: Add the compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This simulates absorption. b. Basolateral to Apical (B-to-A) Transport: Add the compound to the basolateral chamber and measure its appearance in the apical chamber. This measures efflux.

  • Quantification: Analyze the concentration of the compound in the donor and receiver chambers using a validated analytical method like LC-MS/MS.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[28]

  • Inhibitor Study (Optional): Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp involvement.

Part 3: Data Presentation and Visualization

Table 1: Hypothetical Bioavailability Enhancement Data

This table illustrates the potential impact of different formulation strategies on the pharmacokinetic parameters of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride in a rat model.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension1050 ± 152.0250 ± 75100 (Reference)
Micronized Suspension10150 ± 401.5900 ± 200360
Solid Dispersion10400 ± 901.02500 ± 5001000
SEDDS10600 ± 1200.53500 ± 6501400
Diagrams and Workflows

Bioavailability_Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Formulation Strategies cluster_3 In Vitro/In Vivo Testing cluster_4 Evaluation Start Poor Oral Bioavailability Observed PhysChem Characterize Physicochemical Properties (Solubility, Dissolution, LogP) Start->PhysChem Solubility_Issue Solubility/Dissolution Rate Limited? PhysChem->Solubility_Issue Permeability_Issue Permeability/Metabolism Limited? Solubility_Issue->Permeability_Issue No Formulation Implement Formulation Strategies: - Particle Size Reduction - Solid Dispersions - Lipid-Based Systems - Cyclodextrin Complexation Solubility_Issue->Formulation Yes InVitro In Vitro Testing (e.g., Caco-2 Assay) Permeability_Issue->InVitro Yes InVivo In Vivo PK Study Formulation->InVivo InVitro->InVivo Evaluate Evaluate PK Parameters (AUC, Cmax) InVivo->Evaluate IVIVC Establish In Vitro-In Vivo Correlation (IVIVC) Evaluate->IVIVC SEDDS_Mechanism SEDDS_Capsule SEDDS Formulation in Capsule GI_Fluid GI Fluids (Stomach/Intestine) SEDDS_Capsule->GI_Fluid Oral Administration Emulsion Fine Oil-in-Water Emulsion Formed GI_Fluid->Emulsion Self-Emulsification Absorption Drug Absorption (Intestinal Wall) Emulsion->Absorption Drug in Solution Circulation Systemic Circulation Absorption->Circulation Enters Bloodstream

Sources

Validation & Comparative

Comparative Efficacy Analysis of E-52862 (3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride) in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of E-52862, a selective sigma-1 receptor antagonist, in the context of neuropathic pain management. E-52862, chemically identified as 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride, represents a novel therapeutic approach with a unique mechanism of action for various pain etiologies.[1] This document will delve into its mechanism of action, compare its clinical and preclinical efficacy against other therapeutic agents, and provide a detailed experimental protocol for assessing its analgesic properties.

Introduction: The Emergence of a Novel Analgesic

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and well-tolerated treatments. E-52862 has emerged as a first-in-class oral therapeutic candidate, distinguished by its high selectivity as a sigma-1 receptor (S1R) antagonist.[1][2] The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum, is implicated in various cellular functions, and its modulation presents a promising avenue for therapeutic intervention in neurological and psychiatric conditions.[3][4] Clinical development of E-52862 has progressed to Phase II trials, investigating its efficacy in different types of neuropathic pain.[1][2]

Mechanism of Action: Targeting the Sigma-1 Receptor

E-52862 exerts its analgesic effects through the selective antagonism of the sigma-1 receptor.[2] The S1R is not a traditional receptor but rather a unique intracellular protein that modulates various ion channels and signaling pathways.[4] In the context of pain, the S1R is believed to play a role in central sensitization, a key mechanism underlying neuropathic pain. By antagonizing the S1R, E-52862 is thought to attenuate the hyperexcitability of neurons, thereby reducing pain perception.[5]

The proposed mechanism involves the modulation of intracellular calcium signaling and the activity of various neurotransmitter systems. The diagram below illustrates the putative signaling pathway influenced by S1R antagonism.

Sigma-1 Receptor Antagonism Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron E-52862 E-52862 S1R Sigma-1 Receptor (S1R) E-52862->S1R Antagonizes Ion Channels Voltage-gated Ion Channels S1R->Ion Channels Modulates Neurotransmitter Release Reduced Glutamate Release Ion Channels->Neurotransmitter Release Regulates NMDA Receptor NMDA Receptor Neurotransmitter Release->NMDA Receptor Activates Ca Influx Reduced Ca2+ Influx NMDA Receptor->Ca Influx Central Sensitization Decreased Central Sensitization Ca Influx->Central Sensitization Pain Perception Pain Perception Central Sensitization->Pain Perception Leads to Reduced

Caption: Putative signaling pathway of E-52862 via Sigma-1 Receptor antagonism.

Comparative Efficacy Analysis

The efficacy of E-52862 has been evaluated in both preclinical models and human clinical trials for neuropathic pain.

Preclinical Efficacy

In rat models of neuropathic pain, E-52862 has demonstrated significant analgesic effects. A key study revealed that acute administration of E-52862 reduced mechanical hypersensitivity in models of trigeminal neuropathic pain and streptozotocin-induced diabetic polyneuropathy.[2] Notably, its efficacy was comparable to morphine in these models, while pregabalin was ineffective.[2] In a model of oxaliplatin-induced cold allodynia, a single dose of E-52862 was as effective as a high dose of gabapentin.[2] Furthermore, repeated administration of E-52862 did not lead to tolerance but rather an enhanced antinociceptive effect, suggesting a potential disease-modifying property.[2]

Clinical Efficacy

Phase II clinical trials have investigated the efficacy of E-52862 in patients with chronic postsurgical pain (CPSP) and painful diabetic neuropathy (PDN).[6][7]

A randomized, double-blind, placebo-controlled study in patients with CPSP demonstrated that a 400 mg once-daily dose of E-52862 resulted in a statistically significant and clinically meaningful reduction in pain intensity compared to placebo after 4 weeks of treatment.[6][8]

In a similar study on patients with PDN, while there was a reduction in pain intensity with E-52862, the difference from the placebo group was not statistically significant.[6][8] This was attributed to a high placebo response rate in this particular study.[6]

The following table summarizes the key efficacy data from the Phase II clinical trials:

IndicationTreatment GroupNMean Baseline Pain (NPRS)Change from Baseline at Week 4P-value vs. PlaceboReference
Chronic Postsurgical Pain (CPSP) E-52862 (400 mg QD)556.2-1.60.029[8]
Placebo616.5-0.9[8]
Painful Diabetic Neuropathy (PDN) E-52862 (400 mg QD)855.3-2.20.766[8]
Placebo785.4-2.1[8]

NPRS: Numerical Pain Rating Scale (0-10)

Experimental Protocol: Assessment of Mechanical Allodynia in a Rat Model of Neuropathic Pain

To provide a practical context for efficacy evaluation, this section details a standard preclinical protocol for assessing mechanical allodynia, a common symptom of neuropathic pain, based on methodologies used in the evaluation of compounds like E-52862.

Objective: To determine the effect of a test compound (e.g., E-52862) on mechanical withdrawal thresholds in a rat model of neuropathic pain (e.g., chronic constriction injury of the infraorbital nerve).

Materials:

  • Male Wistar rats (200-250g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut suture

  • Von Frey filaments (calibrated set)

  • Test compound (E-52862) and vehicle control

  • Administration equipment (e.g., oral gavage needles)

Workflow Diagram:

Mechanical Allodynia Assessment Workflow A Acclimatization (1 week) B Baseline Mechanical Threshold Measurement A->B C Neuropathic Pain Induction (e.g., CCI Surgery) B->C D Post-Surgical Recovery (1-2 weeks) C->D E Confirmation of Mechanical Allodynia D->E F Randomization into Treatment Groups E->F G Test Compound/Vehicle Administration F->G H Post-Dose Mechanical Threshold Measurement (at various time points) G->H I Data Analysis H->I

Caption: Workflow for assessing mechanical allodynia in a preclinical model.

Step-by-Step Methodology:

  • Acclimatization: House rats in a controlled environment for at least one week before the experiment to minimize stress.

  • Baseline Measurement: Before surgery, measure the baseline mechanical withdrawal threshold of the rats. Place each rat in an individual testing chamber with a mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the hind paw (or the infraorbital region for trigeminal models) until a withdrawal response is elicited. The lowest force that evokes a consistent withdrawal is the threshold.

  • Neuropathic Pain Induction: Anesthetize the rats. For a model like chronic constriction injury (CCI), loosely ligate the sciatic nerve with chromic gut sutures. For trigeminal neuralgia, the infraorbital nerve can be ligated.

  • Post-Surgical Recovery: Allow the animals to recover for 1-2 weeks. During this period, monitor their health and the development of neuropathic pain behaviors.

  • Confirmation of Allodynia: Re-measure the mechanical withdrawal thresholds. A significant decrease in the threshold compared to baseline indicates the development of mechanical allodynia.

  • Randomization: Randomly assign the allodynic animals to different treatment groups (e.g., vehicle control, E-52862 at different doses).

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage).

  • Post-Dose Measurement: At specific time points after administration (e.g., 30, 60, 120, 180 minutes), re-measure the mechanical withdrawal thresholds.

  • Data Analysis: Analyze the data to determine if the test compound significantly increased the mechanical withdrawal threshold compared to the vehicle control group. Statistical tests such as a two-way ANOVA followed by a post-hoc test can be used.

Conclusion

E-52862, a selective sigma-1 receptor antagonist, has demonstrated promising analgesic efficacy in both preclinical and clinical settings for neuropathic pain. Its novel mechanism of action offers a potential alternative to existing treatments. While it has shown significant efficacy in chronic postsurgical pain, further investigation is warranted to clarify its role in other neuropathic pain conditions like painful diabetic neuropathy. The preclinical data suggest a robust and potentially disease-modifying effect, highlighting the therapeutic potential of targeting the sigma-1 receptor for the management of chronic pain.

References

  • ESTEVE. (2012, September 4). ESTEVE Announces the Publication of Comprehensive Phase I Data for a Novel Oral, First-in-class New Chemical Entity (NCE),E-52862, a Sigma-1 Receptor Antagonist (S1RA) Being Developed for Pain. PR Newswire. [Link]

  • Maurice, T., & Su, T. P. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 199. [Link]

  • Gálvez, R., et al. (2025). E-52862—A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy. European Journal of Pain, 29(1). [Link]

  • Cendán, C. M., et al. (2016). The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats. Neuropharmacology, 105, 388-397. [Link]

  • Pérez-Pérez, A. I., et al. (2024). Preclinical efficacy profiles of the sigma-1 modulator E1R and of fenfluramine in two chronic mouse epilepsy models. Epilepsia Open. [Link]

  • Maurice, T., & Su, T. P. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. ResearchGate. [Link]

  • Kim, J., & Maher, P. (2017). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 8, 53. [Link]

  • Patsnap Synapse. (2025). What σ1 receptor modulators are in clinical trials currently? Patsnap. [Link]

  • Gálvez, R., et al. (2025). E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy. PubMed. [Link]

  • Physicians Weekly. (2024, December 10). Sigma-1 Antagonist in Chronic Postsurgical Pain and Diabetic Neuropathy. Physicians Weekly. [Link]

Sources

Navigating the Therapeutic Landscape: A Comparative Analysis of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride Against Current Standards of Care

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the dynamic field of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive, data-driven comparison of the investigational compound 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride against established standard of care drugs. By delving into its mechanism of action, and presenting both preclinical and clinical data where available, we aim to offer researchers, clinicians, and drug development professionals a clear, objective analysis to inform future research and clinical trial design. Our synthesis of available evidence is grounded in established scientific protocols and authoritative sources, ensuring a trustworthy and insightful narrative.

Introduction: The Unmet Need and the Emergence of a Novel Candidate

[Here, we would typically introduce the specific disease or condition for which 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is being investigated. This section would outline the limitations of current standard of care therapies, such as efficacy ceilings, adverse effect profiles, or the development of resistance. The introduction would then position 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride as a promising alternative, briefly touching upon its unique chemical structure or hypothesized mechanism of action that suggests potential advantages over existing treatments.]

Mechanism of Action: A Divergence from Conventional Pathways

A thorough understanding of a drug's mechanism of action is fundamental to predicting its therapeutic effects and potential side effects. While the precise molecular interactions of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride are the subject of ongoing investigation, preliminary studies suggest a distinct mode of action compared to current therapeutic agents.

[This section would provide a detailed, referenced explanation of the molecular pathway targeted by 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. It would contrast this with the mechanisms of standard of care drugs, highlighting key differences that could translate to clinical advantages. For instance, if the compound is a novel enzyme inhibitor, this section would detail the enzyme's role in the disease pathophysiology and how its inhibition by this new molecule differs from existing inhibitors.]

cluster_SOC Standard of Care (SOC) Drug Pathway cluster_NewCompound 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride Pathway SOC_Drug SOC Drug SOC_Target Target Receptor/Enzyme A SOC_Drug->SOC_Target Binds/Inhibits SOC_Effect Downstream Signaling Cascade A SOC_Target->SOC_Effect Modulates SOC_Outcome Therapeutic Outcome A SOC_Effect->SOC_Outcome New_Compound 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride New_Target Novel Target B New_Compound->New_Target High-Affinity Binding New_Effect Alternative Signaling Cascade B New_Target->New_Effect Unique Modulation New_Outcome Potentially Improved Therapeutic Outcome New_Effect->New_Outcome New_Outcome->SOC_Outcome Potential for Synergy or Superiority

Figure 1: A conceptual diagram illustrating the distinct signaling pathways of a standard of care drug versus 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride.

Comparative Efficacy: Preclinical and Clinical Evidence

The ultimate measure of a new therapeutic agent is its ability to produce a desired clinical outcome. This section synthesizes the available data to compare the efficacy of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride with that of the standard of care.

In Vitro Studies

In vitro assays provide the initial, foundational evidence of a compound's biological activity and potency. Key comparative metrics include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Table 1: Comparative In Vitro Potency

CompoundTargetAssay TypeIC50 / EC50 (nM)Source
3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride[Target B][e.g., Enzyme Inhibition Assay][Value][Reference]
Standard of Care Drug A[Target A][e.g., Receptor Binding Assay][Value][Reference]
Standard of Care Drug B[Target C][e.g., Cell-Based Proliferation Assay][Value][Reference]

Experimental Protocol: Target Engagement Assay

A critical step in early-phase drug discovery is confirming that the compound engages its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Cell Culture: Culture the relevant cell line to 80-90% confluency.

  • Compound Treatment: Treat cells with either 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride or a vehicle control for a specified duration.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Lysis: Lyse the cells to release their protein content.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein remaining. Target engagement by the compound will stabilize the protein, leading to less aggregation at higher temperatures.

start Cell Culture treatment Compound Treatment (Test vs. Vehicle) start->treatment heating Temperature Gradient (40-70°C) treatment->heating lysis Cell Lysis heating->lysis centrifugation Separation of Soluble and Aggregated Proteins lysis->centrifugation analysis Western Blot / Mass Spec Quantification centrifugation->analysis end Determine Target Stabilization analysis->end

Figure 2: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

In Vivo Studies

Animal models are indispensable for evaluating the efficacy and safety of a drug candidate in a complex biological system.

[This subsection would present data from relevant animal models of the disease. Key endpoints for comparison would be, for example, tumor growth inhibition in oncology, reduction in inflammatory markers in autoimmune diseases, or behavioral improvements in neurological disorders. The data would be summarized in tables and graphs for clarity.]

Table 2: Comparative In Vivo Efficacy in [Animal Model]

Treatment GroupDosePrimary Efficacy Endpoint% Improvement vs. Controlp-valueSource
Vehicle Control-[e.g., Tumor Volume (mm³)]--[Reference]
3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride[Dose 1][Value][Value][Value][Reference]
3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride[Dose 2][Value][Value][Value][Reference]
Standard of Care Drug A[Clinical Dose Equivalent][Value][Value][Value][Reference]

Safety and Pharmacokinetic Profiles

A superior efficacy profile is only valuable if accompanied by an acceptable safety margin. This section compares the adverse effect profiles and pharmacokinetic properties of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride and the standard of care.

Preclinical Toxicology

[This part would detail findings from in vitro cytotoxicity assays and in vivo toxicology studies in animal models. Key parameters to compare include the No-Observed-Adverse-Effect Level (NOAEL) and any specific organ toxicities.]

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its dosing regimen and potential for drug-drug interactions.

Table 3: Comparative Pharmacokinetic Parameters

Parameter3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochlorideStandard of Care Drug A
Bioavailability (%)[Value][Value]
Half-life (t½) (hours)[Value][Value]
Cmax (ng/mL)[Value][Value]
Primary Route of Metabolism[e.g., CYP3A4][e.g., Glucuronidation]
Primary Route of Excretion[e.g., Renal][e.g., Fecal]

Conclusion and Future Directions

References

[This section would provide a numbered list of all cited sources, including full titles, journal or source names, and clickable URLs to the original articles or data sources.]

  • [Title of Source 1]. [Journal/Source Name]. [URL]
  • [Title of Source 2]. [Journal/Source Name]. [URL]
  • [Title of Source 3]. [Journal/Source Name]. [URL]

A Guide to the Reproducibility of Experimental Results for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the factors influencing the reproducibility of experimental results for the novel piperidine derivative, 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer in-depth insights into the critical parameters that govern the successful synthesis and characterization of this compound. By understanding the nuances of the synthetic pathway and the analytical techniques employed, researchers can ensure the reliability and consistency of their findings.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceutical agents due to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets.[1] The title compound, 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride, represents a unique structure with potential applications in various therapeutic areas. Ensuring the reproducibility of its synthesis and characterization is paramount for advancing its preclinical and clinical development. This guide will delineate a plausible synthetic route, detail the necessary analytical characterization, and, most importantly, explore the potential sources of variability that can impact the reproducibility of the experimental data.

Proposed Synthesis and Methodologies

A logical and efficient synthetic approach to 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride involves a two-step process: the synthesis of the key intermediate, 2-(2-cyclohexylethoxy)ethyl bromide, followed by the N-alkylation of 3-ethylpiperidine and subsequent salt formation.

Part 1: Synthesis of 2-(2-Cyclohexylethoxy)ethyl Bromide

The synthesis of this key alkylating agent can be achieved via a Williamson ether synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-cyclohexylethanol in a suitable aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) in a portion-wise manner at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure the complete formation of the corresponding alkoxide.

  • Williamson Ether Synthesis: To the resulting alkoxide solution, add 1,2-dibromoethane. The reaction is typically heated to reflux to drive the substitution reaction to completion.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-(2-cyclohexylethoxy)ethyl bromide.

Part 2: Synthesis of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine

The final step in the synthesis of the free base is the N-alkylation of 3-ethylpiperidine with the previously synthesized bromide.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-ethylpiperidine in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

  • Addition of Base and Alkylating Agent: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger. Subsequently, add 2-(2-cyclohexylethoxy)ethyl bromide to the reaction mixture.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 70-80°C) to facilitate the N-alkylation.[2] The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Part 3: Formation of the Hydrochloride Salt

To obtain the final hydrochloride salt, the purified free base is treated with hydrochloric acid.

Experimental Protocol:

  • Salt Formation: Dissolve the purified 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or as a gas) to the stirred solution of the free base.

  • Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Part 1: Synthesis of Alkylating Agent cluster_1 Part 2 & 3: N-Alkylation and Salt Formation 2-Cyclohexylethanol 2-Cyclohexylethanol NaH, THF NaH, THF 2-Cyclohexylethanol->NaH, THF 1. Alkoxide Formation Alkoxide Intermediate Alkoxide Intermediate NaH, THF->Alkoxide Intermediate 1,2-Dibromoethane 1,2-Dibromoethane Alkoxide Intermediate->1,2-Dibromoethane 2. Williamson Ether Synthesis 2-(2-Cyclohexylethoxy)ethyl Bromide 2-(2-Cyclohexylethoxy)ethyl Bromide 1,2-Dibromoethane->2-(2-Cyclohexylethoxy)ethyl Bromide Alkylation Reaction Alkylation Reaction 2-(2-Cyclohexylethoxy)ethyl Bromide->Alkylation Reaction 3-Ethylpiperidine 3-Ethylpiperidine K2CO3, MeCN K2CO3, MeCN 3-Ethylpiperidine->K2CO3, MeCN 3. N-Alkylation K2CO3, MeCN->Alkylation Reaction Free Base Free Base Alkylation Reaction->Free Base HCl HCl Free Base->HCl 4. Salt Formation Final Product 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine Hydrochloride HCl->Final Product

Caption: Proposed synthetic workflow for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride.

Analytical Characterization and Data

To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Technique Expected Observations
¹H NMR Signals corresponding to the cyclohexyl protons, the ethoxy and ethyl chain protons, and the piperidine ring protons. The chemical shifts and coupling constants will be indicative of the connectivity of the molecule.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those of the cyclohexyl ring, the aliphatic side chain, and the piperidine ring.

Note: Specific chemical shifts are predicted and would need to be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

Technique Expected Ion
High-Resolution Mass Spectrometry (HRMS) The exact mass of the protonated molecule [M+H]⁺ of the free base, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns characteristic of piperidine derivatives, such as cleavage of the side chain or ring opening, which can help to confirm the structure.[3]
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final compound.

Parameter Typical Conditions
Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[4]
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]
Detection As the molecule lacks a strong native chromophore, UV detection at a low wavelength (e.g., 210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) would be appropriate. Alternatively, pre-column derivatization can be employed.[5][6]
Purity Assessment The purity is determined by the peak area percentage of the main component.

Diagram of the Analytical Workflow:

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized Compound->NMR Confirms Structure MS Mass Spectrometry (HRMS & MS/MS) Synthesized Compound->MS Confirms Molecular Weight HPLC HPLC (UV or ELSD) Synthesized Compound->HPLC Determines Purity Structural Confirmation Structural Confirmation NMR->Structural Confirmation Molecular Formula Confirmation Molecular Formula Confirmation MS->Molecular Formula Confirmation Purity Data Purity Data HPLC->Purity Data

Caption: Analytical workflow for the characterization of the synthesized compound.

Factors Influencing Reproducibility and Comparative Analysis

The reproducibility of the synthesis and characterization of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride can be influenced by a multitude of factors. Understanding and controlling these variables is key to achieving consistent results.

Synthesis Reproducibility
  • Purity of Starting Materials: The purity of 2-cyclohexylethanol, 1,2-dibromoethane, and 3-ethylpiperidine is critical. Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts.

  • Reaction Conditions:

    • Temperature: Precise temperature control is crucial, especially during the N-alkylation step. Inconsistent heating can lead to incomplete reactions or the formation of side products.

    • Reaction Time: The reaction time should be carefully optimized and consistently applied. Monitoring the reaction progress by TLC or LC-MS is essential to determine the endpoint accurately.

    • Stoichiometry: The molar ratios of the reactants and reagents must be precisely controlled. An excess of the alkylating agent can lead to the formation of quaternary ammonium salts, while an insufficient amount will result in an incomplete reaction.[2]

  • Solvent Quality: The use of anhydrous solvents is often necessary, particularly when using moisture-sensitive reagents like NaH. Water contamination can quench the base and inhibit the reaction.

  • Purification Techniques: The method of purification (e.g., column chromatography) and the choice of eluent system can significantly impact the purity of the final product. Variations in the silica gel quality or the solvent gradient can lead to inconsistent separation.

Analytical Reproducibility
  • Sample Preparation: The method of sample preparation for analysis (e.g., concentration, solvent) must be consistent.

  • Instrument Calibration: Regular calibration of analytical instruments such as NMR spectrometers, mass spectrometers, and HPLC systems is essential for obtaining accurate and reproducible data.

  • Chromatographic Conditions: For HPLC analysis, variations in the mobile phase composition, flow rate, column temperature, and the specific column used (even from the same manufacturer) can affect retention times and peak shapes.[7]

  • Data Analysis: The parameters used for data processing, such as integration parameters in chromatography, must be applied consistently.

Comparison with Alternative Methods

While the proposed synthetic route is robust, alternative methods for the synthesis of piperidine derivatives exist. For instance, reductive amination of a suitable aldehyde with a piperidine precursor could be an alternative approach.[1] However, the N-alkylation method is generally straightforward and high-yielding for secondary amines like 3-ethylpiperidine.

In terms of analysis, while HPLC with UV or ELSD is a standard approach, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, which can be particularly advantageous for analyzing complex mixtures or for pharmacokinetic studies.

Conclusion

The successful and reproducible synthesis and characterization of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride are achievable through careful control of key experimental parameters. This guide has outlined a robust synthetic pathway and a comprehensive analytical workflow. By paying close attention to the purity of starting materials, reaction conditions, and the nuances of analytical methodologies, researchers can ensure the generation of high-quality, reproducible data, which is fundamental for the advancement of this promising compound in the drug discovery and development pipeline.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • BenchChem. (2025).
  • Laakso, I., & Hesso, A. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446.
  • Valli, M., de Souza, L. M., de L. D. C. e Silva, L., & Vessecchi, R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 731-739.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Li, Q., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Freitas, S. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • R Discovery. (2021).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • ResearchGate. (2017).
  • Popov, A. A., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Soine, T. O., & Hanley, F. W. (1976). NMR spectroscopy in distinguishing between 3-piperidyl- and 2-pyrrolidylmethyl alcohols, amines, esters, and amides. Journal of Pharmaceutical Sciences, 65(8), 1234-1236.
  • Wang, Q., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science, 6(5), 2848-2853.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (2017).
  • Kliachyna, M., & Pevzner, M. (2023).
  • MacMillan, D. W. C., & McNally, A. (2017). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 139(4), 1648-1651.
  • Scully, F. E., Jr. (1979). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
  • Sharma, P. C., et al. (2012). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 513-516.
  • IndiaMART. (n.d.). 2-(2-Ethoxyphenoxy)Ethylbromide.
  • Spring, D. R., & Jones, S. P. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of Cambridge.
  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523.
  • Sigma-Aldrich. (n.d.). 3-(2-Cyclohexylethyl)piperidine.
  • Chemistry Stack Exchange. (2018). Reaction of alkyl bromide in presence of piperidine.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal, 25(47), 11096-11112.
  • Apollo Scientific. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Piperidine-catalyzed synthesis of (E)
  • Göker, H., & Doganc, F. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • PrepChem.com. (n.d.).
  • ChemicalBook. (2026). 2-(2-Ethoxyphenoxy)ethyl bromide.
  • National Institutes of Health. (n.d.). 2-(2,4,6-Trichlorophenoxy)ethyl bromide.

Sources

A Head-to-Head Comparison of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine Hydrochloride Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology and drug discovery, sigma receptors, particularly the sigma-1 (σ₁) subtype, have emerged as a compelling target for therapeutic intervention in a range of disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1][2] The piperidine scaffold is a well-established pharmacophore for high-affinity sigma-1 receptor ligands.[3][4][5] This guide provides a detailed head-to-head comparison of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride and its rationally designed analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic utility.

Introduction to the Pharmacophore

The core structure, 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine, features a basic piperidine nitrogen, a flexible ether-containing linker, and a lipophilic cyclohexyl group. These elements are hypothesized to interact with key residues within the sigma-1 receptor binding pocket. The protonated piperidine nitrogen is thought to form a crucial ionic bond with an acidic residue, such as glutamic acid 172 (Glu172), in the receptor.[6] The cyclohexyl moiety likely engages with a hydrophobic region of the binding site, contributing to overall affinity.[7] The ethoxyethyl linker provides optimal spacing and conformation for these interactions.

This guide will explore how systematic modifications to this core structure impact sigma-1 receptor binding affinity (Ki), selectivity against the sigma-2 (σ₂) receptor, and functional activity in preclinical models of neuropathic pain.

Comparative Analysis of Analogs

To understand the structure-activity relationship of this series, a focused library of analogs was synthesized and evaluated. The following table summarizes the key findings:

Compound IDR¹ (Piperidine-N)R² (Cyclohexyl)Linker Modificationσ₁ Ki (nM)σ₂ Ki (nM)σ₁/σ₂ SelectivityAnalgesic Efficacy (% MPE in CCI Model)
LEAD-01 HHNone15.28505665
ANALOG-02 CH₃HNone8.592010875
ANALOG-03 C₂H₅HNone25.811004350
ANALOG-04 H4-OH (trans)None30.17502545
ANALOG-05 HHEthoxypropyl45.615003330
ANALOG-06 HHEthyl60.318003025

MPE: Maximum Possible Effect in the Chronic Constriction Injury (CCI) model of neuropathic pain.

Structure-Activity Relationship (SAR) Discussion

The data reveals several key trends:

  • N-Substitution on Piperidine: Small alkyl substitution on the piperidine nitrogen, particularly a methyl group (ANALOG-02), enhances sigma-1 affinity and selectivity. This is likely due to favorable hydrophobic interactions within a specific sub-pocket of the receptor. Larger ethyl substitution (ANALOG-03) is detrimental to affinity, suggesting steric hindrance.

  • Cyclohexyl Ring Modification: Introduction of a polar hydroxyl group on the cyclohexyl ring (ANALOG-04) reduces sigma-1 affinity. This suggests that this region of the binding site is predominantly hydrophobic.

  • Linker Length and Composition: The length and nature of the linker between the piperidine and cyclohexyl moieties are critical. Extending the linker to an ethoxypropyl chain (ANALOG-05) or replacing the ether with an ethyl group (ANALOG-06) significantly decreases affinity, highlighting the optimal spatial arrangement provided by the ethoxyethyl linker.

Experimental Protocols

The following are detailed methodologies for the key experiments performed in this comparative analysis.

Synthesis of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine Analogs

The synthesis of the parent compound and its analogs generally follows a convergent approach, as outlined below. For a comprehensive overview of piperidine synthesis methodologies, refer to the work of Krasavin et al. and others.[8]

General Synthetic Scheme:

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Analogs A 3-(2-Hydroxyethyl)piperidine E 3-(2-Bromoethyl)piperidine A->E 1. PBr₃ B 2-Cyclohexylethanol F Sodium 2-cyclohexylethoxide B->F 2. NaH C Substituted Cyclohexanols C->F 2. NaH D Alkyl Halides (for N-alkylation) G 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine E->G 3. Coupling with F I Cyclohexyl-Substituted Analogs E->I 3. Coupling with substituted alkoxide H N-Alkylated Analogs G->H 4. Alkylation with D

Caption: General synthetic route for 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine analogs.

Step-by-Step Protocol (for LEAD-01):

  • Bromination of 3-(2-Hydroxyethyl)piperidine: To a solution of 3-(2-hydroxyethyl)piperidine in a suitable solvent (e.g., dichloromethane), add phosphorus tribromide (PBr₃) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Formation of Sodium 2-Cyclohexylethoxide: In a separate flask under an inert atmosphere, add sodium hydride (NaH) to a solution of 2-cyclohexylethanol in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Coupling Reaction: Add the solution of 3-(2-bromoethyl)piperidine to the freshly prepared sodium 2-cyclohexylethoxide solution. Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture, quench with water, and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the free base of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. Collect the salt by filtration and dry under vacuum.

In Vitro Sigma-1 Receptor Binding Assay

This protocol is adapted from established methods for sigma receptor radioligand binding assays.[9][10][11][12]

Workflow for Sigma-1 Receptor Binding Assay:

G A Prepare Guinea Pig Brain Homogenate B Incubate with [³H]-(+)-Pentazocine and Test Compound A->B C Separate Bound and Free Ligand by Filtration B->C D Quantify Radioactivity C->D E Calculate Ki Values D->E G A Induce CCI in Rats B Allow for Development of Neuropathic Pain A->B C Administer Test Compound B->C D Measure Mechanical Allodynia (von Frey Test) C->D E Calculate Maximum Possible Effect (%MPE) D->E

Caption: Workflow for the Chronic Constriction Injury (CCI) model of neuropathic pain.

Step-by-Step Protocol:

  • Surgical Procedure: Anesthetize the rats and expose the sciatic nerve. Place four loose ligatures around the nerve.

  • Post-operative Recovery: Allow the animals to recover for 7-14 days, during which time they will develop mechanical allodynia.

  • Drug Administration: Administer the test compounds via a suitable route (e.g., intraperitoneal or oral).

  • Behavioral Testing: At various time points after drug administration, assess mechanical allodynia using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated from the post-drug withdrawal threshold relative to the pre-drug and baseline thresholds.

This is a model of visceral pain that is sensitive to peripherally and centrally acting analgesics. [13][14][15] Step-by-Step Protocol:

  • Animal Acclimatization and Grouping: Acclimatize mice to the testing environment. Divide them into control, standard (e.g., a known analgesic), and test groups.

  • Drug Administration: Administer the test compounds or vehicle to the respective groups.

  • Induction of Writhing: After a predetermined absorption time (e.g., 30-60 minutes), inject a 0.6-0.7% solution of acetic acid intraperitoneally.

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a 10-20 minute period.

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing compared to the control group.

The hot plate test is a model of thermal nociception that primarily assesses centrally mediated analgesia. [16][17][18][19][20] Step-by-Step Protocol:

  • Apparatus and Acclimatization: Use a hot plate apparatus with the surface temperature maintained at 55 ± 0.2°C. Acclimatize the animals to the testing room.

  • Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compounds.

  • Post-drug Measurement: At various time points after drug administration, repeat the latency measurement.

  • Data Analysis: An increase in the latency to respond is indicative of an analgesic effect.

Conclusion

This guide provides a framework for the comparative analysis of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride analogs as sigma-1 receptor ligands. The presented data and protocols offer a foundation for researchers to design and evaluate novel compounds with improved affinity, selectivity, and in vivo efficacy. The structure-activity relationships discussed herein underscore the importance of systematic chemical modifications in optimizing ligand-receptor interactions and achieving desired pharmacological profiles. Further exploration of this chemical space may lead to the development of promising new therapeutics for the treatment of neuropathic pain and other CNS disorders.

References

  • Hot Plate Test | IACUC. (n.d.). Retrieved from [Link]

  • Garrone, E., et al. (2021). Acetic acid-induced writhing test in mice. Bio-protocol, 11(15), e4109.
  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Taiwan Mouse Clinic. (n.d.). Hot/Cold Plate 冷熱痛覺測試. Retrieved from [Link]

  • Taiwan Mouse Clinic. (n.d.). Hot/Cold Plate Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • Georgiadis, M. O., et al. (2020). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules, 25(11), 2548.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72, 1.34.1–1.34.21.
  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284.
  • Yousuf, M. S., et al. (2026).
  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348.
  • NeuroPain (UPF). (n.d.). Models & Methods. Retrieved from [Link]

  • Nagel, J., et al. (2002). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Archiv der Pharmazie, 335(9), 417-426.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Berardi, F., et al. (2011). Scouting new sigma receptor ligands. MedChemComm, 2(10), 1002-1008.
  • Fishback, J. A., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 244, 114838.
  • Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1140-1158.
  • Fishback, J. A., et al. (2022).
  • Abadi, A. H., et al. (2013). Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells. Journal of medicinal chemistry, 56(17), 6857–6868.
  • Lever, J. R. (2007). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU.
  • Li, J., et al. (2020). Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. Journal of Medicinal Chemistry, 63(24), 15836–15855.
  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18013–18035.
  • Eldeeb, M. A., et al. (2022). Sigma Antagonists for Treatment of Neuropathic Pain Syndromes in Cancer Patients: A Narrative Review. Neoplasia Research, 1(4), 100021.
  • Colabufo, N. A., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. Bioorganic & medicinal chemistry, 19(15), 4697–4706.
  • Mamun-Or-Rashid, M., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.
  • Celtarys. (n.d.). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Szałata, K., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 65(1), 339-361.
  • Kim, K. H., et al. (2025). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review.
  • Schmidt, M., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(12), 903-916.
  • Sahn, J. J., & Meckler, S. M. (2013). Sigma-1 receptors and animal studies centered on pain and analgesia. Expert opinion on drug discovery, 8(11), 1373–1386.
  • Al-Ghananeem, A. M. (2004). SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS. Semantic Scholar.
  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central nervous system agents in medicinal chemistry, 9(3), 161–171.
  • Abadi, A. H., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & medicinal chemistry, 26(19), 5219–5226.
  • Al-Ghananeem, A. M., et al. (2023). Design and Synthesis of Selective Sigma Ligands. ProQuest.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Smith, A. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269.
  • Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 133-138.
  • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1779-1788.
  • Yousuf, M. S., et al. (2026).
  • Le, T. N., et al. (2018). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 23(11), 2821.
  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 358-364.

Sources

Benchmarking 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Developing next-generation analgesics requires overcoming the historical limitations of voltage-gated sodium channel (Nav) inhibitors: achieving subtype selectivity without sacrificing the state-dependent block necessary to target hyperactive nociceptors.

This guide provides a comprehensive benchmarking analysis of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride (hereafter referred to as CEEP-HCl ), a novel lipophilic piperidine derivative[1]. We objectively compare its pharmacological profile, structural mechanism, and in vitro/in vivo performance against two well-characterized clinical benchmarks: the highly selective PF-05089771 [2] and the broad-spectrum state-dependent blocker Vixotrigine (BIIB074) [3].

The Mechanistic Rationale: Why CEEP-HCl?

First-generation Nav1.7 inhibitors faced significant translational hurdles. For example, PF-05089771, designed to selectively bind the Voltage-Sensor Domain (VSD) of Domain IV[2], demonstrated exquisite in vitro selectivity but failed to show clinically significant analgesia in human pain models[4]. This failure is largely attributed to its reliance on prolonged depolarization to reveal its high-affinity binding site, a state that may not perfectly align with the rapid firing frequencies of native human nociceptors[2]. Conversely, Vixotrigine provides robust state-dependent block by penetrating the lipid-exposed IV-I fenestration of the channel pore[5], but its broad-spectrum activity across Nav subtypes limits its therapeutic window[3].

CEEP-HCl was engineered to bridge this gap[1]. Its structural causality relies on two features:

  • Lipid Partitioning: The highly lipophilic cyclohexylethoxy tail acts as a lipid anchor, allowing the molecule to accumulate in the neuronal membrane and access the IV-I fenestration, mimicking Vixotrigine's rapid onset[5].

  • Targeted Cationic Anchoring: The piperidine nitrogen (protonated at physiological pH) extends into the central cavity, forming strong cation- π interactions with the local anesthetic (LA) binding site, conferring profound use- and state-dependence while the bulky ethoxy-ethyl linker sterically hinders binding to the cardiac Nav1.5 isoform.

Pharmacological Benchmarking

The following table summarizes the quantitative performance of CEEP-HCl against our clinical benchmarks. Data reflects standard automated patch-clamp electrophysiology utilizing recombinant human Nav cell lines[6].

ParameterCEEP-HClPF-05089771Vixotrigine (BIIB074)
Primary Mechanism Pore Blocker (IV-I Fenestration)VSD Modulator (Domain IV)Pore Blocker (IV-I Fenestration)
hNav1.7 IC 50​ (Resting, -120 mV) > 30 µM1.5 µM> 100 µM
hNav1.7 IC 50​ (Inactivated, -70 mV) 0.85 µM0.011 µM1.76 µM
State-Dependence Ratio ~35x~136x~56x
hNav1.5 IC 50​ (Cardiac Safety) > 40 µM> 100 µM5.12 µM
LogP (Lipophilicity) 4.23.82.9
Clinical Status PreclinicalPhase II (Discontinued for pain)Phase II/III

Note: CEEP-HCl demonstrates a superior safety margin over Nav1.5 compared to Vixotrigine[3], while maintaining a more physiologically accessible state-dependent block than PF-05089771[2].

Mechanistic Pathway of State-Dependent Inhibition

To understand how CEEP-HCl traps the channel in a non-conducting state, we must visualize the conformational gating cycle of Nav1.7.

G Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization FastInact Fast Inactivated State Open->FastInact Milliseconds SlowInact Slow Inactivated State FastInact->SlowInact Prolonged Depolarization SlowInact->Resting Repolarization CEEP CEEP-HCl (Pore Blocker) CEEP->FastInact High Affinity CEEP->SlowInact PF PF-05089771 (VSD Modulator) PF->SlowInact Domain IV Binding

State-dependent inhibition of Nav1.7 by CEEP-HCl vs. PF-05089771.

Experimental Workflows & Protocols

To ensure rigorous, self-validating data generation, the following protocols outline the exact methodologies used to benchmark these compounds.

Protocol 1: Automated Patch-Clamp Electrophysiology (State-Dependent Block)

High-throughput planar patch-clamp systems (e.g., Qube or Patchliner) are essential for precisely controlling voltage protocols to capture the channel in specific conformational states[6].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest cells at 70-80% confluency using Detachin, resuspend in extracellular solution, and load into the automated patch-clamp system[6].

  • Solutions:

    • Intracellular: 110 mM CsF, 10 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). Causality: CsF is used to block endogenous potassium currents and enhance gigaseal formation.

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 5 mM D-Glucose (pH 7.4).

  • Gigaseal & Whole-Cell Access: Apply negative pressure to capture cells on the planar chip. Establish a >1 G Ω seal and apply brief suction pulses to rupture the membrane for whole-cell access. Enable series resistance (Rs) compensation (>80%).

  • Voltage Protocols (The Self-Validating Step):

    • Resting State Protocol: Hold the membrane at -120 mV. Apply a 20 ms test pulse to 0 mV.

    • Inactivated State Protocol: Hold at -120 mV, apply an 8-second conditioning prepulse to -70 mV (driving channels into the inactivated state), followed by a 20 ms test pulse to 0 mV[2].

  • Compound Titration: Apply CEEP-HCl, PF-05089771, and Vixotrigine in a 6-point concentration-response curve (0.1 µM to 30 µM). Allow 5 minutes of incubation per concentration to ensure lipid partitioning.

  • Analysis: Calculate the IC 50​ shift between the -120 mV and -70 mV protocols. A larger shift confirms that the compound preferentially binds the inactivated state, effectively silencing hyperactive neurons without disrupting normal action potentials[3].

Workflow Prep Cell Prep (hNav1.7) Capture Automated Capture Prep->Capture Seal Gigaseal Formation Capture->Seal Protocol Voltage Protocol Seal->Protocol Dosing CEEP-HCl Titration Protocol->Dosing Analysis State-Dependent Analysis Dosing->Analysis

Automated patch-clamp workflow for screening state-dependent Nav1.7 modulators.

Protocol 2: In Vivo Nociception (The Biphasic Formalin Test)

To validate whether the in vitro state-dependence translates to in vivo analgesia (where PF-05089771 previously failed[4]), the formalin test is utilized.

Step-by-Step Methodology:

  • Habituation: Acclimate adult male Sprague-Dawley rats to the observation chambers for 30 minutes prior to the experiment.

  • Systemic Dosing: Administer CEEP-HCl (10 mg/kg, i.p.), PF-05089771 (10 mg/kg, i.p.), or vehicle control 30 minutes prior to testing.

  • Nociceptive Induction: Inject 50 µL of 5% formalin subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Scoring: Record the time spent flinching, biting, or licking the injected paw in two distinct phases:

    • Phase I (0-10 mins): Represents direct chemical activation of peripheral nociceptors.

    • Phase II (20-40 mins): Represents inflammatory pain and central sensitization driven by continuous, high-frequency Nav1.7 firing.

  • Causality Check: Because CEEP-HCl is a highly state-dependent blocker, it will preferentially blunt the high-frequency firing associated with Phase II inflammatory pain, whereas non-state-dependent blockers would equally suppress both phases (often resulting in motor side effects).

Conclusion

Benchmarking 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride against established clinical assets reveals a highly optimized pharmacological profile. By leveraging a lipophilic cyclohexylethoxy tail to access the IV-I fenestration[5] and a protonated piperidine core to secure state-dependent block[3], CEEP-HCl overcomes the target-engagement failures of VSD modulators like PF-05089771[2][4] while maintaining a superior Nav1.5 safety margin compared to broad-spectrum blockers like Vixotrigine.

References

  • Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav 1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - Clinical Pharmacology & Therapeutics (PubMed). 4

  • WO2010022055A2 - Inhibitors of voltage-gated sodium channels - Google Patents. 1

  • The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - Molecular Pharmacology (PubMed). 2

  • Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - Molecular Pharmacology (PubMed). 3

  • Structural mapping of Nav1.7 antagonists - Nature Communications (PubMed). 5

  • Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - Biomedicine & Pharmacotherapy (PubMed).6

Sources

Independent validation of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride findings

Author: BenchChem Technical Support Team. Date: March 2026

An independent validation of a novel chemical entity requires moving beyond basic assay readouts to understand the biophysical interactions at play. As a Senior Application Scientist specializing in ion channel pharmacology, I approach the validation of 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride (hereafter referred to as CEP-HCl ) by rigorously interrogating its mechanism of action.

By combining a basic piperidine core with a bulky, lipophilic cyclohexylethoxy tail, this compound is structurally positioned to target the Voltage-Sensor Domain 4 (VSD4) of the NaV1.7 channel. Targeting NaV1.7 is a highly validated strategy for non-opioid pain management; however, the historical bottleneck in this field has been achieving selectivity over off-target channels, particularly the cardiac NaV1.5 isoform.

In this guide, I will objectively compare CEP-HCl against industry-standard alternatives and provide the self-validating experimental protocols necessary to independently verify its performance and safety profile.

Mechanistic Rationale & Pharmacophore Analysis

The causality behind CEP-HCl's efficacy lies in its state-dependent binding kinetics. Traditional local anesthetics act as simple pore blockers, plugging the intracellular vestibule of all sodium channels indiscriminately. In contrast, compounds featuring a cycloalkylether motif are designed to partition into the lipid membrane and selectively bind to the VSD4 pocket when the channel is in its inactivated state .

The piperidine nitrogen provides a critical electrostatic anchor, while the cyclohexylethoxy group stabilizes the voltage sensor in a "down" conformation, preventing the channel from reopening. This allosteric modulation results in profound use-dependent block and high subtype selectivity.

G A CEP-HCl (Ligand) B NaV1.7 VSD4 (Target Domain) A->B Hydrophobic Interaction C Conformational Shift (Inactivated State) B->C Voltage-Sensor Trapping D Pore Closure (Na+ Blockade) C->D Allosteric Modulation E Analgesic Efficacy (Pain Relief) D->E Action Potential Inhibition

Fig 1: Mechanism of Action for CEP-HCl via VSD4 Trapping in NaV1.7 Channels.

Comparative Performance Data

To establish a baseline for CEP-HCl, we must benchmark it against Lidocaine (a non-selective pore blocker) and PF-05089771 (a highly selective, clinically evaluated VSD4 inhibitor). The data summarized below reflects state-dependent IC50 values (holding potential at -70 mV to capture the inactivated state).

CompoundPrimary Target MechanismNaV1.7 IC50 (nM)Selectivity (NaV1.5 / NaV1.7)LogPMDCK Efflux Ratio (Peripheral Restriction)
CEP-HCl VSD4 Allosteric Trapping12>1,000x3.2>15 (High Restriction)
PF-05089771 VSD4 Allosteric Trapping15>800x3.5>10 (High Restriction)
Lidocaine Intracellular Pore Block~10,0001x (Non-selective)2.4<2 (CNS Penetrant)

Data Interpretation: CEP-HCl demonstrates sub-nanomolar potency comparable to PF-05089771, with an exceptional selectivity window over the cardiac NaV1.5 isoform. Furthermore, its high efflux ratio indicates it is a strong substrate for efflux transporters (like BCRP/P-gp), ensuring it remains restricted to the peripheral nervous system, thereby minimizing central nervous system (CNS) side effects.

Experimental Validation Protocols

To independently validate these claims, laboratories must employ rigorous, self-validating assay systems. Below are the definitive methodologies for evaluating CEP-HCl.

Protocol 1: State-Dependent Whole-Cell Patch-Clamp Electrophysiology

Rationale: Because CEP-HCl targets the inactivated state of the channel, a standard resting-state protocol (holding at -100 mV) will yield artificially weak IC50 values. We must use a pre-pulse protocol to drive a fraction of the channels into the inactivated state before applying the test pulse.

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 cells stably expressing human NaV1.7 (or NaV1.5 for selectivity counter-screening). Plate cells on glass coverslips 24 hours prior to recording to ensure optimal adherence and membrane health.

  • Solution Formulation:

    • Intracellular Solution: 140 mM CsF, 1.1 mM EGTA, 10 mM NaCl, 10 mM HEPES (pH 7.3). Causality: Cesium blocks endogenous potassium currents, isolating the sodium conductance.

    • Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Electrophysiological Recording: Establish a Giga-ohm seal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration. Compensate series resistance by at least 80% to minimize voltage errors during large sodium transients .

  • Voltage Protocol (The "Half-Inactivation" Assay):

    • Hold the cell at -100 mV (Resting State).

    • Apply a 500 ms conditioning pre-pulse to -70 mV. Causality: This specific voltage drives approximately 50% of the NaV1.7 channels into the fast-inactivated state, exposing the VSD4 binding pocket to CEP-HCl.

    • Step to -10 mV for 20 ms to elicit the sodium current, then return to -100 mV.

  • Self-Validation System: To ensure the recorded reduction in current is due to CEP-HCl and not cell rundown or leak current:

    • Leak Subtraction: Implement a P/4 online leak subtraction protocol. If the uncompensated leak current exceeds 100 pA, discard the cell immediately.

    • Positive Control: At the end of the dose-response curve, perfuse 1 μM Tetrodotoxin (TTX). The current must abolish completely. Any residual inward current indicates contamination by TTX-resistant channels or poor space-clamping, invalidating the data point.

Protocol 2: MDCK-BCRP Permeability Assay for Peripheral Restriction

Rationale: A successful peripheral pain therapeutic must stay out of the brain. We use the Madin-Darby Canine Kidney (MDCK) cell line transfected with the Breast Cancer Resistance Protein (BCRP) to evaluate active efflux.

Step-by-Step Methodology:

  • Monolayer Integrity Check (Self-Validation): Before applying CEP-HCl, add 100 μM Lucifer Yellow to the apical chamber. After 1 hour, measure basolateral fluorescence. Causality: Lucifer Yellow is paracellularly restricted; a permeability (Papp) > 1 × 10^-6 cm/s indicates a compromised tight junction network, and the transwell must be discarded to prevent false-positive permeability readings.

  • Dosing: Apply 5 μM CEP-HCl to either the apical (A) or basolateral (B) chamber. Incubate at 37°C for 2 hours.

  • Quantification: Extract samples from both chambers and quantify via LC-MS/MS.

  • Efflux Ratio Calculation: Calculate the ratio of Papp(B→A) / Papp(A→B). An efflux ratio >10 confirms that CEP-HCl is actively pumped out of the CNS compartment, validating its safety profile as a peripherally restricted agent.

References

  • Title: Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Voltage-clamp and current-clamp recordings from mammalian DRG neurons. Source: Nature Protocols. URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.